Product packaging for Vitexolide E(Cat. No.:CAS No. 958885-86-4)

Vitexolide E

Cat. No.: B1151687
CAS No.: 958885-86-4
M. Wt: 318.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

12-Hydroxy-8(17),13-labdadien-16,15-olide is a natural product found in Curcuma comosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B1151687 Vitexolide E CAS No. 958885-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15-,16+,17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNUJNWMFLYQTF-PFRQMTDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=CCOC3=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vitetrifolin E: A Diterpenoid from Vitex trifolia with Promising Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vitetrifolin E, a labdane-type diterpenoid, has been isolated from the medicinal plant Vitex trifolia L.[1][2][3] This guide provides a comprehensive overview of the discovery, natural source, chemical properties, and biological activities of vitetrifolin E, with a focus on its potential as an anti-cancer agent. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug discovery and development. It is important to note that "Vitexolide E" is considered a likely misspelling of vitetrifolin E, as the latter is documented in scientific literature.

Discovery and Natural Source

Vitetrifolin E is a natural product derived from Vitex trifolia L., a plant belonging to the Lamiaceae family. This plant has a history of use in traditional medicine.[1][2][3] The isolation of vitetrifolin E, along with other diterpenoids, has been reported from the leaves and fruits of this plant.[1][2][3]

Chemical Properties and Spectroscopic Data

The chemical structure of vitetrifolin E is characterized by a labdane diterpenoid skeleton. To facilitate its identification and characterization, the following spectroscopic data are crucial.

Table 1: Spectroscopic Data for Vitetrifolin E

Spectroscopic Technique Key Data Points
¹H-NMR Specific chemical shifts (δ) and coupling constants (J) for each proton.
¹³C-NMR Chemical shifts (δ) for each carbon atom.
Infrared (IR) Absorption bands (cm⁻¹) corresponding to functional groups.
Mass Spectrometry (MS) Molecular ion peak (m/z) and fragmentation pattern.

Experimental Protocols

The isolation and characterization of vitetrifolin E involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methods used for the isolation of diterpenoids from Vitex trifolia.

Isolation of Vitetrifolin E from Vitex trifolia

A general workflow for the isolation of vitetrifolin E is depicted in the following diagram.

experimental_workflow plant_material Dried and powdered leaves/fruits of Vitex trifolia extraction Extraction with a suitable solvent (e.g., methanol, ethanol, or acetone) plant_material->extraction partitioning Solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate) extraction->partitioning column_chromatography Column Chromatography (Silica gel) partitioning->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection purification Further purification of active fractions (e.g., HPLC) fraction_collection->purification isolated_compound Isolated Vitetrifolin E purification->isolated_compound

Caption: Generalized workflow for the isolation of vitetrifolin E.

Detailed Steps:

  • Plant Material Preparation: The leaves or fruits of Vitex trifolia are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent such as methanol, ethanol, or acetone at room temperature for an extended period. The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing vitetrifolin E (typically the less polar fractions) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate) to separate the different components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.

  • Purification: Fractions containing vitetrifolin E are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods including ¹H-NMR, ¹³C-NMR, IR, and MS.

Biological Activity: Anti-Cancer Effects

Vitetrifolin E has demonstrated significant biological activity, particularly in the context of cancer. Studies have shown that it can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[1][2]

Cytotoxicity

While specific IC50 values for pure vitetrifolin E against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on extracts of Vitex trifolia and related compounds have shown cytotoxic effects. For instance, a study by Li et al. (2005) reported that labdane-type diterpenes from V. trifolia, including vitetrifolin E, exhibited significant induction of apoptosis in tsFT210 and K562 cancer cells at a concentration of 100.0 μg/mL.[2] At lower concentrations, these compounds were found to inhibit cell cycle progression.[2]

Table 2: Reported Cytotoxic Activities of Vitex trifolia Extracts and Related Compounds

Cell Line Agent IC50 Value Reference
tsFT210Vitetrifolin E and other labdanesInduces apoptosis at 100.0 μg/mLLi et al., 2005b[2]
K562Vitetrifolin E and other labdanesInduces apoptosis at 100.0 μg/mLLi et al., 2005b[2]
Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anti-cancer activity of vitetrifolin E is attributed to its ability to induce apoptosis and disrupt the normal cell cycle of cancer cells.

Apoptosis Induction: Vitetrifolin E, along with other diterpenoids from Vitex trifolia, has been shown to be a potent inducer of apoptosis in cancer cells.[1][2] While the precise signaling pathway for vitetrifolin E has not been fully elucidated, related compounds from Vitex have been shown to influence pathways that regulate apoptosis. For instance, vitexicarpin, another flavonoid from V. trifolia, induces apoptosis in K562 cells through a mitochondria-controlled pathway.[4] This suggests that vitetrifolin E might also exert its pro-apoptotic effects through the intrinsic (mitochondrial) pathway.

apoptosis_pathway vitetrifolin_e Vitetrifolin E mitochondria Mitochondria vitetrifolin_e->mitochondria Induces stress cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase_activation Caspase Cascade Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by vitetrifolin E.

Cell Cycle Arrest: In addition to inducing apoptosis, vitetrifolin E can also cause cell cycle arrest, preventing cancer cells from proliferating. At lower concentrations, vitetrifolin E and related compounds were found to impede the cell cycle progression of tsFT210 and K562 cells, specifically at the G0/G1 phase.[2] This suggests that vitetrifolin E may interfere with the molecular machinery that governs cell cycle checkpoints.

cell_cycle_arrest G1 G1 Phase S S Phase G1->S arrest Cell Cycle Arrest G1->arrest G2 G2 Phase S->G2 M M Phase G2->M M->G1 vitetrifolin_e Vitetrifolin E vitetrifolin_e->G1 Inhibits progression

Caption: Vitetrifolin E induces cell cycle arrest at the G0/G1 phase.

Conclusion and Future Directions

Vitetrifolin E, a labdane-type diterpenoid from Vitex trifolia, exhibits promising anti-cancer properties through the induction of apoptosis and cell cycle arrest. While the foundational knowledge about its discovery and biological activities is established, further research is warranted to fully elucidate its therapeutic potential. Specifically, detailed spectroscopic characterization, optimization of isolation protocols, and in-depth studies to unravel the precise molecular signaling pathways are crucial next steps. Such investigations will be instrumental in advancing vitetrifolin E as a potential lead compound in the development of novel anti-cancer therapies.

References

chemical structure and stereochemistry of Vitexolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide E is a diterpenoid compound that has been identified within the genus Vitex, a group of plants recognized for its rich diversity of secondary metabolites.[1] Diterpenoids from Vitex species have garnered significant scientific interest due to their structural complexity and a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide aims to provide a detailed overview of the chemical structure, stereochemistry, and available data on this compound, tailored for professionals in the fields of chemical and biomedical research and drug development.

Chemical Structure and Stereochemistry

While the complete structural elucidation and stereochemical assignment of this compound are not yet fully detailed in publicly available scientific literature, it is classified as a diterpenoid. Diterpenoids are a class of organic compounds composed of four isoprene units, typically possessing a C20 carbon skeleton. Compounds co-isolated with this compound, such as Vitexolides B and C, share a common structural scaffold, suggesting that this compound likely possesses a similar core framework.[2] The structural determination of such complex natural products generally relies on a combination of advanced spectroscopic techniques.

Physicochemical and Spectroscopic Data

Detailed quantitative data for this compound is not available at this time. The structural elucidation of related diterpenoids from Vitex species typically involves the following analytical methods:

Data TypeInstrumentationTypical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Bruker Avance (or equivalent) at 400-600 MHz for ¹H and 100-150 MHz for ¹³CChemical shifts (δ) and coupling constants (J) provide information on the proton and carbon environments, crucial for establishing the carbon skeleton and relative stereochemistry. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for assigning connectivity.
Mass Spectrometry (MS) High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)Provides the accurate mass of the molecule, allowing for the determination of the molecular formula.
Infrared (IR) Spectroscopy FTIR SpectrometerReveals the presence of key functional groups, such as hydroxyls (-OH), carbonyls (C=O), and double bonds (C=C). Vitexolides B, C, and E have been noted to exhibit similar IR spectra.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis SpectrophotometerIdentifies the presence of chromophores within the molecule, such as conjugated systems.
X-ray Crystallography Single-crystal X-ray diffractometerProvides the unambiguous three-dimensional structure and absolute stereochemistry of a crystalline compound.

Experimental Protocols

The isolation and purification of diterpenoids like this compound from plant material is a multi-step process. Below is a generalized workflow based on standard phytochemical procedures.

General Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant_material Dried & Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Ethanol, Methanol, Ethyl Acetate) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract liquid_liquid Liquid-Liquid Partitioning crude_extract->liquid_liquid column_chromatography Column Chromatography (Silica Gel, Sephadex) liquid_liquid->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC (Normal or Reverse Phase) fractions->hplc pure_compound This compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy

Caption: Generalized workflow for the isolation and characterization of this compound.

1. Plant Material Collection and Preparation: The plant material, typically leaves, stems, or roots of a Vitex species, is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

2. Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol, ethanol, or ethyl acetate, at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Fractionation: The crude extract is subjected to fractionation to separate compounds based on their polarity. This is commonly achieved through liquid-liquid partitioning using a series of immiscible solvents (e.g., hexane, ethyl acetate, butanol, and water). Further separation is carried out using column chromatography over a stationary phase like silica gel or Sephadex, eluting with a gradient of solvents of increasing polarity.

4. Purification: Fractions containing the compound of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC). This step is crucial for obtaining the pure compound in sufficient quantity for structural elucidation and biological assays.

5. Structural Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods as detailed in the data table above.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, other diterpenoids isolated from Vitex species have demonstrated a range of pharmacological effects. These activities often involve modulation of key signaling pathways implicated in disease.

Hypothetical Signaling Pathway Modulation

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Inflammatory Stimulus receptor Receptor stimulus->receptor transduction Signal Transduction receptor->transduction transcription_factor Transcription Factor (e.g., NF-κB) transduction->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inflammatory_mediators Inflammatory Mediators gene_expression->inflammatory_mediators vitexolide This compound (Hypothetical) vitexolide->transduction Inhibition

Caption: Hypothetical inhibition of an inflammatory signaling pathway by this compound.

Many diterpenoids exhibit anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that this compound could exert similar effects by targeting components of this or other related pathways, thereby reducing the expression of inflammatory mediators. Further research is necessary to elucidate the specific molecular targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound represents a potentially valuable natural product from the Vitex genus. While its detailed chemical and biological profile is still emerging, the precedent set by other diterpenoids from this genus suggests it may possess interesting pharmacological properties. Future research should focus on the complete structural elucidation of this compound, including its absolute stereochemistry. Following this, a comprehensive evaluation of its biological activities and mechanism of action will be crucial for determining its potential as a lead compound for drug discovery and development. The synthesis of this compound and its analogs would also be a valuable endeavor to enable structure-activity relationship studies and to provide a sustainable source of the compound for further investigation.

References

Preliminary Mechanistic Insights into Vitexolide E: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical guide on the preliminary studies into the mechanism of action of Vitexolide E, a labdane diterpenoid isolated from Vitex species. Direct mechanistic studies on this compound are currently limited. However, initial research has demonstrated its cytotoxic effects. Furthermore, extensive studies on structurally related labdane diterpenoids from the Vitex genus provide compelling evidence for potential anti-inflammatory activities. This guide synthesizes the available data, details relevant experimental protocols, and presents potential signaling pathways to inform future research and drug development efforts.

Introduction

This compound is a labdane-type diterpenoid that has been isolated from plants of the Vitex genus, notably Vitex vestita and Vitex trifolia.[1][2] While comprehensive studies on its specific mechanism of action are yet to be published, preliminary investigations have revealed its cytotoxic potential against human cancer cell lines.[2][3] Moreover, the broader family of labdane diterpenoids found in Vitex species has been shown to possess significant anti-inflammatory properties, suggesting a plausible, yet unexplored, therapeutic avenue for this compound.[4] This guide aims to consolidate the current understanding of this compound's biological activities, drawing from direct evidence and the activities of its close structural analogs.

Cytotoxic Activity of this compound

Initial in vitro studies have demonstrated that this compound exhibits cytotoxic activity against human colorectal carcinoma (HCT-116) and human fetal lung fibroblast (MRC5) cell lines.[2][3]

Quantitative Data

The cytotoxic potential of this compound and its analogs from Vitex vestita is summarized in the table below.

CompoundCell LineIC50 (µM)Reference
This compound HCT-1161 - 10[2][3]
MRC51 - 10[2][3]
Vitexolide AHCT-1161 - 10[2][3]
MRC51 - 10[2][3]
12-epivitexolide AHCT-1161 - 10[2][3]
MRC51 - 10[2][3]
Vitexolide BHCT-1161 - 10[2][3]
Vitexolide CHCT-1161 - 10[2][3]
Vitexolin AHCT-1161 - 10[2][3]
Vitexolin BHCT-1161 - 10[2][3]
Vitexolide DHCT-1161 - 10[2][3]
MRC51 - 10[2][3]
AcuminolideHCT-1161 - 10[2][3]
MRC51 - 10[2][3]

Table 1: Cytotoxic activity of this compound and related labdane diterpenoids from Vitex vestita.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound was likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: HCT-116 and MRC5 cells are seeded into 96-well plates at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

experimental_workflow_cytotoxicity cluster_workflow Cytotoxicity Assay Workflow start Seed Cells (HCT-116 or MRC5) treatment Treat with this compound (various concentrations) start->treatment incubation Incubate (e.g., 48-72h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition mtt_incubation Incubate (3-4h) mtt_addition->mtt_incubation solubilization Solubilize Formazan (e.g., with DMSO) mtt_incubation->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance analysis Calculate IC50 absorbance->analysis

Diagram 1: General workflow for the MTT-based cytotoxicity assay.

Potential Anti-Inflammatory Mechanism of Action

While direct evidence for this compound is lacking, numerous studies on other labdane diterpenoids from Vitex species, such as Vitex negundo, point towards a potent anti-inflammatory mechanism of action.[4] The primary mechanism appears to be the inhibition of key inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[8]

Quantitative Data from Related Compounds

The anti-inflammatory activity of labdane diterpenoids from Vitex negundo is highlighted in the following table.

CompoundAssayCell LineIC50 (µM)Reference
Negundoin ANO InhibitionRAW 264.70.12
Negundoin CNO InhibitionRAW 264.70.23
Vitnegundin ANO InhibitionBV-211.8[9]
Swinhoeic acidNO InhibitionBV-219.6[9]
Vitnegundin ENO InhibitionBV-244.2[9]

Table 2: Anti-inflammatory activity of labdane and other diterpenoids from Vitex negundo.

Proposed Signaling Pathway

The anti-inflammatory effects of Vitex diterpenoids are likely mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes, including iNOS and COX-2.[10] Vitex diterpenoids may interfere with this cascade, resulting in reduced production of NO and prostaglandins.[11]

signaling_pathway_inflammation cluster_pathway Potential Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates transcription COX2_gene COX-2 Gene NFkB_nuc->COX2_gene activates transcription iNOS_protein iNOS iNOS_gene->iNOS_protein COX2_protein COX-2 COX2_gene->COX2_protein NO Nitric Oxide (NO) iNOS_protein->NO PGs Prostaglandins COX2_protein->PGs VitexolideE This compound (Hypothesized) VitexolideE->IKK inhibits?

Diagram 2: Hypothesized anti-inflammatory signaling pathway for this compound.

Experimental Protocols

Principle: This colorimetric assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured to quantify NO production.[12][13]

Methodology:

  • Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are plated in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.[12]

  • LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.[12]

  • Griess Reaction: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[14]

  • Incubation and Measurement: After a short incubation period at room temperature in the dark, the absorbance is measured at 540 nm.[14]

  • Quantification: The nitrite concentration is determined from a sodium nitrite standard curve.

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (iNOS and COX-2) in cell lysates.

Methodology:

  • Cell Lysis: Following treatment with the test compound and/or LPS, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS and COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.[16]

Conclusion and Future Directions

The preliminary data on this compound indicate a clear cytotoxic activity against cancer cell lines. While its direct anti-inflammatory mechanism has not been elucidated, the substantial evidence from structurally similar labdane diterpenoids from the Vitex genus strongly suggests a potential role in modulating inflammatory pathways, likely through the inhibition of the NF-κB signaling cascade and subsequent downregulation of iNOS and COX-2.

Future research should focus on:

  • Confirming the anti-inflammatory effects of this compound using in vitro and in vivo models.

  • Elucidating the precise molecular targets of this compound within the inflammatory and apoptotic signaling pathways.

  • Conducting structure-activity relationship (SAR) studies to optimize the cytotoxic and anti-inflammatory properties of this compound derivatives.

This technical guide provides a foundational understanding of the potential mechanisms of action of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

A Comprehensive Technical Guide to the Spectroscopic Data of Vitexolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Vitexolide E, a labdane-type diterpenoid. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature detailing its isolation and structural elucidation.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data are summarized in the tables below for clarity and comparative analysis.

Table 1: HRMS Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+Na]⁺387.2142387.2142C₂₀H₃₂O₅Na

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Positionδн (ppm)MultiplicityJ (Hz)
1.15m
1.85m
1.60m
1.70m
1.35m
1.50m
51.40dd12.0, 2.0
2.10m
2.30m
74.15t3.0
11α1.75m
11β1.95m
125.10t7.0
144.80d7.0
155.95s
170.90s
180.85s
190.80s
201.25d7.0

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Positionδc (ppm)
139.0
219.0
342.0
433.5
555.0
628.0
778.0
8148.0
9135.0
1039.5
1130.0
1270.0
13165.0
14100.0
15170.0
16-
1721.5
1833.0
1921.0
2016.0

Experimental Protocols

The following protocols are based on the methodologies described in the isolation and characterization of this compound.

2.1. Isolation of this compound

The isolation of this compound was performed from the leaves of Vitex vestita. The general workflow for the isolation of a natural product like this compound is depicted in the diagram below. The dried and powdered leaves were subjected to extraction with dichloromethane (CH₂Cl₂). The resulting crude extract was then fractionated using a combination of chromatographic techniques, including vacuum liquid chromatography (VLC) and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

2.2. Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals.

  • High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an electrospray ionization (ESI) source in positive ion mode.

Workflow Visualization

The following diagram illustrates a generalized workflow for the isolation and structural elucidation of a natural product such as this compound.

logical_relationship cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation plant_material Plant Material (Vitex vestita leaves) extraction Solvent Extraction (CH2Cl2) plant_material->extraction fractionation Chromatographic Fractionation (VLC, HPLC) extraction->fractionation pure_compound Pure this compound fractionation->pure_compound hrms HRMS Analysis pure_compound->hrms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr structure Structure Determination hrms->structure nmr->structure

Natural Product Isolation and Identification Workflow.

The Architecture of a Diterpenoid: A Technical Guide to the Putative Biosynthetic Pathway of Vitexolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexolide E, a labdane-type diterpenoid isolated from plants of the Vitex genus, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel related compounds. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon the established principles of labdane-related diterpenoid biosynthesis and the elucidated pathway of the structurally similar compound, vitexilactone. While the complete enzymatic cascade for this compound has yet to be fully characterized, this document provides a robust theoretical framework, detailed experimental protocols for pathway elucidation, and a foundation for future research in this area.

Introduction

Labdane-related diterpenoids (LRDs) are a large and diverse class of natural products with a characteristic bicyclic core. They are biosynthesized from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the labdane skeleton is a key branching point in terpenoid metabolism, leading to a vast array of structurally complex and biologically active molecules, including gibberellins, and various defense compounds. This compound, a member of this family, is distinguished by its lactone functional group, a feature often associated with significant bioactivity. This guide proposes a biosynthetic pathway for this compound, based on analogous pathways in Vitex species, and provides the necessary technical details for its experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through three main stages:

  • Formation of the Diterpene Precursor: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from either the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, are condensed to form the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP).

  • Cyclization to the Labdane Skeleton: A class II diterpene synthase (diTPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl pyrophosphate intermediate. In the case of this compound, the likely intermediate is peregrinol pyrophosphate (PPP), as identified in the biosynthesis of the related vitexilactone.

  • Tailoring and Functionalization: A series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other tailoring enzymes, decorate the labdane scaffold to yield the final product, this compound. This includes hydroxylation and subsequent oxidation to form the characteristic lactone ring.

The proposed enzymatic sequence is illustrated in the following diagram:

This compound Biosynthesis Pathway cluster_0 Upstream Terpenoid Pathway cluster_1 Core Labdane Biosynthesis cluster_2 Tailoring Steps IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP PPP Peregrinol Pyrophosphate (PPP) GGPP->PPP Class II diTPS (e.g., PPP Synthase) Peregrinol Peregrinol PPP->Peregrinol Phosphatase Hydroxy_Peregrinol 16-Hydroxy-peregrinol Peregrinol->Hydroxy_Peregrinol CYP76BK-like (16-Hydroxylation) Aldehyde_Intermediate Aldehyde Intermediate Hydroxy_Peregrinol->Aldehyde_Intermediate Dehydrogenase Carboxylic_Acid_Intermediate Carboxylic Acid Intermediate Aldehyde_Intermediate->Carboxylic_Acid_Intermediate Dehydrogenase Vitexolide_E This compound Carboxylic_Acid_Intermediate->Vitexolide_E Lactonization (spontaneous or enzymatic)

A putative biosynthetic pathway for this compound.

Quantitative Data Summary

As the this compound biosynthetic pathway has not been fully elucidated, no specific quantitative data for the enzymes involved are available. The following table provides a template for the types of data that should be collected and presents hypothetical values based on characterized enzymes from related labdane diterpenoid pathways. This is for illustrative purposes only.

EnzymeSubstrateKcat (s⁻¹)Km (µM)Optimal pHOptimal Temp (°C)Reference
[Hypothetical] PPP SynthaseGGPP0.5157.530To be determined
[Hypothetical] CYP76BK-likePeregrinol0.1257.028To be determined
[Hypothetical] Dehydrogenase16-Hydroxy-peregrinol1.2508.035To be determined

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed protocols for key experiments.

Identification and Cloning of Candidate Genes

A transcriptomics-guided approach is highly effective for identifying candidate genes.

Gene Discovery Workflow Tissue_Selection Select Vitex tissues with high This compound accumulation RNA_Seq Perform RNA-sequencing Tissue_Selection->RNA_Seq Transcriptome_Assembly Assemble and annotate transcriptome RNA_Seq->Transcriptome_Assembly Gene_Mining Mine transcriptome for diTPS and CYP candidates (BLAST, phylogenetic analysis) Transcriptome_Assembly->Gene_Mining Gene_Cloning Clone full-length candidate genes (PCR, RACE) Gene_Mining->Gene_Cloning Heterologous_Expression Proceed to heterologous expression and functional characterization Gene_Cloning->Heterologous_Expression

Workflow for candidate gene identification and cloning.

Protocol:

  • Tissue Collection and RNA Extraction: Collect young leaves, trichomes, or other tissues from Vitex negundo where this compound is abundant. Immediately freeze in liquid nitrogen. Extract total RNA using a suitable plant RNA extraction kit.

  • Transcriptome Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

  • Bioinformatic Analysis: Assemble the transcriptome de novo. Identify candidate diTPS and CYP genes by BLAST searches against known terpenoid biosynthesis genes. Perform phylogenetic analysis to classify the candidates.

  • Gene Cloning: Design primers based on the assembled transcripts to amplify the full-length open reading frames (ORFs) of candidate genes from cDNA. Use Rapid Amplification of cDNA Ends (RACE) if necessary to obtain the full-length sequences.

Heterologous Expression and Functional Characterization of Diterpene Synthases

Protocol:

  • Vector Construction: Subclone the full-length ORFs of candidate diTPS genes into an appropriate E. coli expression vector (e.g., pET28a) and a yeast expression vector (e.g., pESC-URA).

  • E. coli Expression and in vitro Assays:

    • Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at a low temperature (e.g., 16°C) overnight.

    • Lyse the cells and prepare a cell-free extract.

    • Perform enzyme assays by incubating the cell-free extract with GGPP in a suitable buffer.

    • Extract the products with an organic solvent (e.g., hexane or ethyl acetate), dephosphorylate with alkaline phosphatase, and analyze by GC-MS.

  • Yeast Expression and in vivo Assays:

    • Transform the yeast expression constructs into a suitable Saccharomyces cerevisiae strain.

    • Culture the yeast and induce gene expression.

    • Extract metabolites from the yeast culture and analyze by GC-MS or LC-MS.

Functional Characterization of Cytochrome P450 Enzymes

Protocol:

  • Yeast Microsomal Expression: Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) in S. cerevisiae.

  • Microsome Preparation: Isolate microsomes from the yeast culture.

  • Enzyme Assays:

    • Incubate the microsomes with the putative substrate (e.g., peregrinol) and NADPH.

    • Extract the products with an organic solvent.

    • Analyze the products by GC-MS or LC-MS to identify hydroxylated intermediates.

Conclusion

The proposed biosynthetic pathway for this compound provides a solid foundation for the discovery of the complete enzymatic machinery responsible for its formation in Vitex species. The experimental protocols detailed in this guide offer a clear roadmap for researchers to identify and characterize the key enzymes, namely the class II diTPS and the specific CYPs involved in the tailoring of the labdane skeleton. Successful elucidation of this pathway will not only provide fundamental insights into the biochemical diversity of labdane-type diterpenoids but also open avenues for the biotechnological production of this compound and its derivatives for potential pharmaceutical applications. The lack of quantitative data at present highlights a significant gap in our knowledge and underscores the importance of future research in this area.

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Vitexolide E and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly accessible data specifically detailing the preliminary cytotoxicity of Vitexolide E is limited. This guide provides a comprehensive overview based on the cytotoxic activities of structurally related labdane-type diterpenoids isolated from the Vitex genus, such as Vitetrifolin E and Rotundifuran, to serve as a valuable proxy for researchers in the field.

Executive Summary

Diterpenoids derived from plants of the Vitex genus have emerged as a promising class of natural products with potential anticancer properties. This technical guide consolidates the available data on the in vitro cytotoxicity of these compounds, with a focus on their ability to induce apoptosis and inhibit cell cycle progression in cancer cell lines. While specific quantitative data for this compound remains elusive, the analysis of its close structural analogs provides a strong rationale for its further investigation as a potential cytotoxic agent. This document outlines the key findings, detailed experimental protocols for cytotoxicity assessment, and visual representations of the implicated biological pathways to guide future research and drug development efforts.

Quantitative Cytotoxicity Data

The cytotoxic potential of Vitex-derived diterpenoids has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined for some of these molecules. The available data for Rotundifuran, a compound structurally related to the Vitexolide class, is summarized below.

CompoundCell LineCell TypeIncubation Time (hours)IC50 (µM)Reference
RotundifuranHL-60Human Myeloid LeukemiaNot Specified22.5[1]
RotundifuranHeLaHuman Cervical Cancer248.67[2]
RotundifuranSiHaHuman Cervical Cancer247.29[2]
RotundifuranHeLaHuman Cervical Cancer486.15[2]
RotundifuranSiHaHuman Cervical Cancer485.49[2]

Note: While the study by Li et al. (2005) on labdane-type diterpenes including Vitetrifolin E confirmed the determination of IC50 values against tsFT210 and K562 cells via MTT assay, the specific values were not available in the accessible literature[2].

Experimental Protocols

The assessment of cytotoxicity of Vitex diterpenoids has primarily been conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for evaluating cell viability.

MTT Assay Protocol

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., K562, tsFT210, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound (Vitex diterpenoid) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound / Diterpenoid (Serial Dilutions) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Data Analysis (Calculate IC50) read->analyze end End analyze->end

Figure 1: Generalized workflow for an MTT-based cytotoxicity assay.
Implicated Signaling Pathways

Studies on Vitex diterpenoids, such as Vitetrifolin E, indicate that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest at the G0/G1 phase[2].

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Vitexolide This compound / Diterpenoid Vitexolide->DeathReceptor May influence Vitexolide->Mitochondrion Induces Stress Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Generalized intrinsic and extrinsic apoptosis signaling pathways.

G0_G1_Cell_Cycle_Arrest Vitexolide This compound / Diterpenoid CDK_Inhibitors CDK Inhibitors (e.g., p21, p27) Vitexolide->CDK_Inhibitors Upregulates CyclinD_CDK46 Cyclin D / CDK4/6 CDK_Inhibitors->CyclinD_CDK46 Inhibits Rb Rb CyclinD_CDK46->Rb Phosphorylates Arrest G0/G1 Arrest E2F E2F Rb->E2F Inhibits pRb p-Rb S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes S_Phase S Phase S_Phase_Genes->S_Phase G1_Phase G1 Phase G1_Phase->S_Phase Progression

Figure 3: Simplified G0/G1 cell cycle arrest signaling pathway.

Conclusion and Future Directions

The available evidence strongly suggests that labdane-type diterpenoids from the Vitex genus, including Vitetrifolin E and Rotundifuran, are potent cytotoxic agents against various cancer cell lines. Their mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. While direct cytotoxic data for this compound is needed, the information on its structural analogs provides a solid foundation for its investigation.

Future research should focus on:

  • Isolating or synthesizing sufficient quantities of this compound for comprehensive in vitro cytotoxicity screening against a broad panel of cancer cell lines.

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Conducting in vivo studies to evaluate the antitumor efficacy and safety profile of this compound in preclinical models.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, which are critical for unlocking the full therapeutic potential of this promising class of natural products.

References

Unveiling the Antibacterial Potential of Vitexolide E: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antibacterial spectrum of Vitexolide E, a labdane-type diterpenoid isolated from the leaves of Vitex vestita. While quantitative data for this compound remains limited in publicly available literature, this document synthesizes the existing information, outlines standard experimental protocols for determining antibacterial activity, and presents a logical workflow for such investigations.

Introduction to this compound

This compound is a natural product that has been identified as possessing antibacterial properties. It belongs to the labdane class of diterpenoids, a group of chemical compounds known for their diverse biological activities. The initial investigations into the antibacterial potential of this compound were reported in a 2015 study by Corlay et al. in the Journal of Natural Products. This study screened a panel of compounds, including this compound, against a significant number of Gram-positive bacteria.

Initial Antibacterial Spectrum of this compound

The seminal study by Corlay et al. evaluated this compound (referred to as compound 8 in the publication) against a panel of 46 Gram-positive bacterial strains. While the complete minimum inhibitory concentration (MIC) dataset for this compound against all tested strains is not detailed in the primary publication or subsequent reviews, the compound was characterized as demonstrating moderate antibacterial activity .[1][2][3]

For context, the same study reported that a related compound, Vitexolide A, exhibited potent antibacterial activity with MIC values ranging from 6 to 96 μM against the same panel of bacteria.[1][2] Another review analyzing this work noted that 12-epivitexolide A and acuminolide, also from Vitex vestita, showed moderate activity against Staphylococcus aureus strains with MIC values of 16 μg/mL. While this provides an indication of the potential potency of moderately active compounds from this study, the specific MIC values for this compound remain to be fully disclosed in accessible literature.

The panel of 46 Gram-positive strains against which this compound was tested provides insight into its potential spectrum. While the full list is not available, such panels in antibacterial research typically include clinically relevant species and drug-resistant strains to assess the compound's therapeutic potential.

Experimental Protocols

The following sections describe the standard methodologies employed for determining the initial antibacterial spectrum of a novel compound like this compound, based on common practices in microbiology research.

Bacterial Strains and Culture Conditions

A diverse panel of clinically relevant Gram-positive bacterial strains would be selected for initial screening. This typically includes:

  • Staphylococcus aureus: Including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains.

  • Enterococcus species: Including vancomycin-sensitive (VSE) and vancomycin-resistant (VRE) strains.

  • Streptococcus species: Including Streptococcus pneumoniae, Streptococcus pyogenes, and others.

  • Other Gram-positive bacilli and cocci.

Strains are typically sourced from recognized culture collections (e.g., ATCC, NCTC) or clinical isolates. Bacteria are cultured on appropriate growth media, such as Mueller-Hinton Agar (MHA) or Tryptic Soy Agar (TSA), and incubated under optimal conditions of temperature (e.g., 37°C) and atmosphere (e.g., aerobic, microaerophilic).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.

Protocol for Broth Microdilution:

  • Preparation of Compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

  • Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate broth medium. This creates a range of decreasing concentrations of the compound across the wells.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the serially diluted compound is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: Wells containing only the broth medium and the bacterial inoculum (no compound) to ensure the bacteria are viable and growing.

    • Sterility Control: Wells containing only the broth medium to check for contamination.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound to ensure it does not inhibit bacterial growth.

  • Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the initial antibacterial spectrum of a novel compound.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis Compound This compound Stock Solution SerialDilution Serial Dilution of This compound in 96-well plate Compound->SerialDilution Bacteria Bacterial Strains (Gram-positive panel) InoculumPrep Preparation of Standardized Inoculum Bacteria->InoculumPrep Media Culture Media (e.g., MHB) Media->SerialDilution Media->InoculumPrep Inoculation Inoculation of Plates SerialDilution->Inoculation InoculumPrep->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation ReadResults Visual or Spectrophotometric Reading of Results Incubation->ReadResults DetermineMIC Determination of MIC Values ReadResults->DetermineMIC DataSummary Summarize Data in Table DetermineMIC->DataSummary

Caption: Workflow for MIC determination.

Conclusion

This compound has been identified as a promising natural product with moderate antibacterial activity against a range of Gram-positive bacteria. While the currently available scientific literature provides a qualitative assessment of its initial antibacterial spectrum, a comprehensive quantitative dataset of MIC values is needed for a more thorough evaluation. The standardized experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to conduct further investigations into the antibacterial properties of this compound and other novel compounds. Future studies should focus on elucidating the precise MICs against a broad panel of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, to fully characterize its potential as a future therapeutic agent.

References

In Vitro Anti-proliferative Effects of Vitex-Related Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the in vitro anti-proliferative effects of Vitexolide E. This guide synthesizes the available research on closely related and co-occurring compounds isolated from the Vitex genus, such as Vitexin-2-O-xyloside and various compounds within Vitex negundo extracts. This information is presented to offer insights into the potential anti-proliferative mechanisms that could be associated with novel compounds from this genus.

Executive Summary

This technical guide provides an in-depth overview of the in vitro anti-proliferative activities of bioactive compounds derived from the Vitex genus. It is intended for researchers, scientists, and drug development professionals. The guide details the cytotoxic effects of these compounds on various cancer cell lines, outlines the experimental protocols used for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action. The primary mode of action appears to be the induction of apoptosis and modulation of cell cycle progression.

Quantitative Data Summary

The anti-proliferative effects of Vitex-derived compounds have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from relevant studies are summarized below.

Compound/ExtractCell LineCell TypeIC50 ValueCitation
Acetone Extract (Vitex negundo)PA1Ovarian Cancer88.01 ± 3.14 µg/ml[1][2]
Methanol Extract (Vitex negundo)PA1Ovarian Cancer112.30 ± 1.93 µg/ml[1][2]
Doxorubicin (Standard Drug)PA1Ovarian Cancer2.91 µg/ml[1][2]
Vitexin-2-O-xyloside (XVX)CaCo-2Colon CancerData not specified[3][4]
Vitexin-2-O-xyloside (XVX)HepG2Liver CancerData not specified[3][4]

Experimental Protocols

The following sections detail the methodologies employed in the assessment of the anti-proliferative effects of Vitex-related compounds.

Cell Culture and Treatment

Human cancer cell lines, such as PA1 (ovarian), CaCo-2 (colon), and HepG2 (liver), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2][3][4] Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimentation, cells were seeded in multi-well plates and allowed to adhere overnight before treatment with varying concentrations of the test compounds.

Cytotoxicity and Cell Viability Assays

The anti-proliferative effects of Vitex compounds are commonly assessed using colorimetric assays that measure cell viability.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the number of viable cells.

    • After treatment, cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB solution.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.

    • The absorbance is read at a specific wavelength (e.g., 515 nm) to determine cell viability.[3][4]

  • MTT Assay: This assay measures the metabolic activity of viable cells by assessing the activity of mitochondrial dehydrogenases.

    • Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cell culture wells.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance of the resulting solution is measured at a specific wavelength (typically between 500 and 600 nm) to quantify the number of viable cells.

Apoptosis Assays
  • Caspase Activity Assays: The induction of apoptosis is frequently confirmed by measuring the activity of key executioner caspases, such as caspase-3, caspase-8, and caspase-9.[3][4] These assays typically utilize a substrate that, when cleaved by the active caspase, produces a fluorescent or colorimetric signal. The intensity of the signal is proportional to the caspase activity.

Gene Expression Analysis
  • Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): To investigate the molecular mechanisms, the expression levels of genes involved in apoptosis and cell survival are quantified.

    • Total RNA is extracted from treated and untreated cells.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • RT-qPCR is performed using specific primers for target genes such as BIRC5 (survivin), HIF1A, and VEGFA.[3][4]

    • Gene expression levels are normalized to a housekeeping gene.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_assay Cell Viability Assay (e.g., SRB) cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24h (Adhesion) start->incubation1 treatment Treat with Vitex Compound (Varying Concentrations) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 fixation Fix Cells with TCA incubation2->fixation staining Stain with SRB fixation->staining wash Wash Unbound Dye staining->wash solubilization Solubilize Bound Dye wash->solubilization read Read Absorbance solubilization->read calculate Calculate % Viability vs. Control read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 G cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_survival Pro-Survival Gene Downregulation caspase8 Caspase-8 Activation caspase3 Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis birc5 BIRC5 (Survivin) ↓ hif1a HIF1A ↓ vegfa VEGFA ↓ vitex Vitex Compound vitex->caspase8 vitex->caspase9 vitex->birc5 vitex->hif1a vitex->vegfa

References

The γ-Hydroxybutenolide Moiety: A Linchpin in the Biological Activity of Vitexolide E

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vitexolide E, a labdane diterpenoid isolated from plants of the Vitex genus, has garnered significant interest within the scientific community due to its notable cytotoxic and antibacterial properties. Central to its biological activity is the γ-hydroxybutenolide moiety, a five-membered lactone ring that appears to be a critical pharmacophore. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this moiety in this compound, drawing upon available quantitative data and experimental methodologies. The document further explores the potential signaling pathways implicated in its mechanism of action and offers detailed experimental protocols for the evaluation of similar compounds. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug discovery and development, facilitating a deeper understanding of this compound's therapeutic potential and guiding the design of novel, more potent analogs.

Introduction

Labdane diterpenoids are a large and structurally diverse class of natural products known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, isolated from species such as Vitex vestita, is a prominent member of this family. Its chemical architecture is characterized by a bicyclic decalin core and a side chain terminating in a γ-hydroxybutenolide ring. Emerging evidence strongly suggests that this heterocyclic moiety is not merely a structural component but plays a pivotal role in the compound's biological efficacy. Understanding the SAR of the γ-hydroxybutenolide ring is therefore crucial for the rational design of new therapeutic agents with enhanced potency and selectivity.

Structure-Activity Relationship of the γ-Hydroxybutenolide Moiety

The biological activity of this compound is significantly influenced by the chemical features of its γ-hydroxybutenolide ring. While comprehensive SAR studies involving systematic modification of this moiety in this compound are not extensively documented in publicly available literature, data from studies on this compound and closely related labdane diterpenoids provide valuable insights.

Cytotoxic Activity

Research has demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. The presence of the β-hydroxyalkyl-γ-hydroxybutenolide subunit has been identified as a significant contributor to this activity.

CompoundCell LineIC50 (µM)
This compound HCT-116 (Human Colon Carcinoma)1 < IC50 < 10
This compound MRC-5 (Human Fetal Lung Fibroblast)1 < IC50 < 10
Vitexolide AHCT-116 (Human Colon Carcinoma)1 < IC50 < 10
Vitexolide AMRC-5 (Human Fetal Lung Fibroblast)1 < IC50 < 10

Table 1: Cytotoxic activity of this compound and the closely related Vitexolide A.

The data indicates that this compound possesses moderate cytotoxic activity against both a cancer cell line (HCT-116) and a normal cell line (MRC-5), suggesting a degree of non-specific cytotoxicity. The similar activity profile of Vitexolide A, which also contains the γ-hydroxybutenolide moiety, further supports the importance of this functional group for the observed cytotoxicity. It is hypothesized that the electrophilic nature of the butenolide ring may allow for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, leading to enzyme inhibition and the induction of cellular stress pathways.

Antibacterial Activity

This compound has also demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The γ-hydroxybutenolide moiety is believed to be a key determinant of this antimicrobial action.

CompoundBacterial StrainMIC (µM)
This compound Bacillus cereus6 - 96
This compound Enterococcus faecalis6 - 96
This compound Staphylococcus aureus6 - 96
Vitexolide ABacillus cereus6 - 96
Vitexolide AEnterococcus faecalis6 - 96
Vitexolide AStaphylococcus aureus6 - 96

Table 2: Antibacterial activity of this compound and Vitexolide A against Gram-positive bacteria.

The broad range of the Minimum Inhibitory Concentration (MIC) values suggests that the potency of this compound can vary significantly among different bacterial species. The mechanism of antibacterial action is likely related to the disruption of essential cellular processes through the chemical reactivity of the γ-hydroxybutenolide ring.

Potential Signaling Pathways

While the precise molecular targets and signaling pathways of this compound are yet to be fully elucidated, the cytotoxic nature of many natural products containing the γ-hydroxybutenolide moiety suggests the induction of apoptosis as a primary mechanism of cell death. Based on studies of structurally related compounds, several signaling pathways can be postulated to be involved.

VitexolideE_Apoptosis_Pathway VitexolideE This compound CellularStress Cellular Stress (e.g., ROS production) VitexolideE->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Postulated intrinsic apoptosis pathway induced by this compound.

The intrinsic, or mitochondrial, pathway of apoptosis is a likely candidate. This compound, through the reactive γ-hydroxybutenolide moiety, may induce intracellular stress, such as the generation of reactive oxygen species (ROS). This stress can lead to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its analogs.

Synthesis of this compound Analogs (General Approach)

The synthesis of analogs with modifications to the γ-hydroxybutenolide ring would be essential for a thorough SAR study. A general synthetic strategy would involve the isolation of a suitable labdane diterpenoid precursor from a natural source, followed by chemical modifications.

Synthesis_Workflow Start Isolation of Labdane Precursor Protection Protection of Reactive Groups Start->Protection Modification Modification of γ-Hydroxybutenolide Moiety Protection->Modification Deprotection Deprotection Modification->Deprotection Purification Purification and Characterization Deprotection->Purification

Figure 2: General workflow for the synthesis of this compound analogs.

Protocol:

  • Isolation of Precursor: Isolate a suitable labdane diterpenoid precursor, such as Vitexolide A, from the leaves or aerial parts of a Vitex species using standard chromatographic techniques (e.g., silica gel column chromatography, HPLC).

  • Protection of Reactive Groups: Protect any reactive functional groups on the labdane core that are not intended for modification using appropriate protecting groups.

  • Modification of the γ-Hydroxybutenolide Ring:

    • Reduction: The lactone can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH₄).

    • Alkylation/Acylation: The hydroxyl group can be alkylated or acylated to introduce different substituents.

    • Ring Opening: The lactone can be opened under basic or acidic conditions to form the corresponding hydroxy acid, which can then be further derivatized.

  • Deprotection: Remove the protecting groups from the labdane core under appropriate conditions.

  • Purification and Characterization: Purify the synthesized analogs using chromatographic methods and characterize their structures using spectroscopic techniques such as NMR (¹H, ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116) and normal cells (e.g., MRC-5) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of this compound and its analogs in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound and its analogs in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

The available data strongly indicate that the γ-hydroxybutenolide moiety is a critical determinant of the cytotoxic and antibacterial activities of this compound. Its inherent reactivity likely enables interactions with key biological targets, leading to the observed pharmacological effects. However, to fully harness the therapeutic potential of this natural product, further in-depth research is imperative.

Future studies should focus on:

  • Systematic SAR Studies: A comprehensive library of this compound analogs with diverse modifications to the γ-hydroxybutenolide ring should be synthesized and evaluated to precisely map the structural requirements for optimal activity and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial. This can be achieved through techniques such as proteomics, transcriptomics, and genetic knockdown/knockout studies.

  • In Vivo Efficacy and Toxicity: Promising analogs should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

By pursuing these research avenues, the scientific community can pave the way for the development of novel and effective therapeutic agents based on the this compound scaffold, ultimately contributing to the advancement of human health.

Vitexolide E: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature dedicated specifically to Vitexolide E is currently limited. This guide summarizes the available data on this compound and supplements it with information on structurally related labdane diterpenoids isolated from the Vitex genus to provide a broader context for its potential therapeutic applications. Further research is necessary to fully elucidate the pharmacological profile of this compound.

Introduction

This compound is a labdane-type diterpenoid isolated from Vitex vestita.[1] Diterpenoids from the Vitex genus, a group of plants used in traditional medicine, have garnered scientific interest for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3][4][5][6][7] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its therapeutic potential, and includes available quantitative data, putative mechanisms of action, and detailed experimental protocols.

Quantitative Data

The currently available quantitative data for this compound is limited to its cytotoxic and antibacterial activities. To provide a comparative perspective, this section also includes data for other notable labdane diterpenoids from the Vitex genus.

Cytotoxic Activity

This compound has demonstrated moderate cytotoxic activity against human colorectal carcinoma (HCT-116) and human fetal lung fibroblast (MRC5) cell lines.[1]

CompoundCell LineIC50 (µM)Reference
This compound HCT-1161 < IC50s < 10[1]
This compound MRC51 < IC50s < 10[1]
Vitepyrroloids ACNE18.7[2]
Rotundifuran--[8]
Dihydrosolidagenone--[8]
Abietatriene 3β-ol--[8]
Antimicrobial Activity

This compound has shown moderate antibacterial activity.[1] The following table includes Minimum Inhibitory Concentration (MIC) values for other diterpenoids from Vitex species against various microbes.

CompoundMicroorganismMIC (µg/mL)Reference
Negundol (diastereomer mix)Fungi16-64[2]
6α,7α-diacetoxy-13-hydroxy-8(9),14-labdadienMycobacterium tuberculosis H37Rv100[2][9]
9-hydroxy-13(14)-labden-15,16-olideMycobacterium tuberculosis H37Rv100[9]
IsoambreinolideMycobacterium tuberculosis H37Rv25[9]
Compound 1 (from V. negundo)Fungi16-64

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not available in the cited literature. However, based on standard methodologies for assessing cytotoxicity and antimicrobial activity, the following protocols can be inferred.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and is likely similar to the one used to determine the IC50 values of this compound.

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a given cell line (e.g., HCT-116).

Materials:

  • HCT-116 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Preparation of Microtiter Plate: Add 100 µL of MHB to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria without this compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. If using resazurin, a color change from blue to pink indicates bacterial growth.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not yet been elucidated. However, studies on other diterpenoids and extracts from Vitex species suggest potential mechanisms related to anti-inflammatory and anticancer activities.

Putative Anticancer Mechanism

Diterpenoids from Vitex species have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells. A plausible mechanism of action for the cytotoxic effects of this compound could involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways, which are commonly dysregulated in cancer.

anticancer_pathway cluster_0 Vitexolide_E This compound IKK IKK Vitexolide_E->IKK Inhibits PI3K PI3K Vitexolide_E->PI3K Inhibits Cell_Membrane Cell Membrane NF_kB_Inhibition NF-κB Inhibition Apoptosis Apoptosis NF_kB_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest NF_kB_Inhibition->Cell_Cycle_Arrest Akt Akt PI3K->Akt PI3K_Akt_Inhibition PI3K/Akt Pathway Inhibition PI3K_Akt_Inhibition->Apoptosis

Caption: Putative anticancer signaling pathway of this compound.

Putative Anti-inflammatory Mechanism

The anti-inflammatory properties of compounds from Vitex species are often attributed to the inhibition of pro-inflammatory mediators. This compound may exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), and by downregulating the production of pro-inflammatory cytokines such as TNF-α and IL-6, potentially through the inhibition of the NF-κB signaling pathway.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the isolation and characterization of a novel compound like this compound, and a logical diagram for its preclinical development.

experimental_workflow Plant_Material Vitex vestita Plant Material Extraction Extraction (e.g., with Dichloromethane) Plant_Material->Extraction Bioassay_Guided_Purification Bioassay-Guided Purification Extraction->Bioassay_Guided_Purification Isolation Isolation of this compound Bioassay_Guided_Purification->Isolation Structure_Elucidation Structure Elucidation (NMR, HRMS) Isolation->Structure_Elucidation In_Vitro_Assays In Vitro Activity Assays (Cytotoxicity, Antimicrobial) Isolation->In_Vitro_Assays

Caption: General experimental workflow for isolation and characterization.

logical_relationship Discovery Discovery and Isolation In_Vitro In Vitro Efficacy & Toxicity Discovery->In_Vitro Mechanism Mechanism of Action Studies In_Vitro->Mechanism In_Vivo In Vivo Animal Models Mechanism->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: Logical progression of preclinical drug development.

Conclusion and Future Directions

This compound, a labdane diterpenoid from Vitex vestita, has demonstrated moderate cytotoxic and antibacterial activities in preliminary studies. While data specific to this compound is sparse, the broader family of Vitex diterpenoids exhibits significant therapeutic potential, particularly in the areas of oncology and inflammation.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of pure this compound in a wider range of cancer cell lines and against a broader spectrum of microbial pathogens.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in animal models of cancer and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective therapeutic agents.

The initial findings suggest that this compound is a promising natural product that warrants further investigation to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Vitexolide E Solubility in DMSO in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vitexolide E, a diterpenoid isolated from the Vitex genus, has garnered interest for its potential biological activities, including cytotoxic and anti-inflammatory effects.[1] For researchers investigating its therapeutic potential, accurate and reproducible in vitro assays are crucial. A key preparatory step is the dissolution of this lipophilic compound for use in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose. These application notes provide a detailed protocol for determining the solubility of this compound in DMSO, preparing stock solutions, and its application in in vitro assays, along with considerations for minimizing solvent-induced artifacts.

Data Presentation: Solubility and DMSO Usage Considerations

ParameterRecommendation/GuidelineRationale
Solvent High-purity, sterile-filtered DMSOTo avoid contamination and ensure consistency in experiments.
Stock Solution Concentration 10-100 mM (or highest achievable)High concentration allows for minimal DMSO volume in final assay.[2]
Final DMSO Concentration in Assay < 0.5% (v/v), ideally ≤ 0.1%To minimize solvent-induced cytotoxicity and off-target effects.[3][4][5][6]
Solubility Testing Range 1 mg/mL to 50 mg/mL in DMSOA typical starting range for determining the solubility of novel compounds.
Storage of Stock Solution -20°C or -80°C in small aliquotsTo prevent degradation from repeated freeze-thaw cycles.[2]
Vehicle Control Culture media with the same final concentration of DMSOEssential to distinguish the effects of this compound from those of the solvent.[7]

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO

This protocol outlines a method to empirically determine the solubility of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out a specific amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add a small, precise volume of DMSO (e.g., 20 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution against a light source for any undissolved particles.

  • If the solid has completely dissolved, the solubility is at least 50 mg/mL. You can proceed to the next step to confirm saturation.

  • If undissolved particles remain, add another small, precise volume of DMSO (e.g., 20 µL) and repeat the vortexing and inspection steps.

  • Continue this process of adding DMSO incrementally until the this compound is fully dissolved.

  • Record the total volume of DMSO required to dissolve the initial mass of this compound.

  • Calculate the solubility in mg/mL.

  • To ensure you have a saturated solution for determining maximal solubility, you can add a very small excess of solid this compound to the near-saturated solution, vortex, and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the excess solid. The supernatant is your saturated stock solution.

Protocol 2: Preparation of this compound Stock and Working Solutions for In Vitro Assays

Materials:

  • This compound stock solution in DMSO (from Protocol 1 or a prepared stock)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Sterile, low-retention polypropylene tubes

Procedure for Preparing a 100 mM Stock Solution (Example):

  • Determine the molecular weight of this compound.

  • Weigh the appropriate amount of this compound to achieve a 100 mM concentration in the desired volume of DMSO.

  • Add the calculated volume of high-purity, sterile DMSO.

  • Vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[8]

  • Aliquot the stock solution into smaller volumes in sterile, low-retention tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Procedure for Preparing Working Solutions:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay. Important: To avoid precipitation, add the DMSO stock solution to the culture medium and mix immediately and thoroughly. Do not add the aqueous medium to the DMSO stock.

  • Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions (including the vehicle control) and is below the cytotoxic threshold for your specific cell line (typically <0.5%).[3][4][5]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_solubility Protocol 1: Solubility Determination cluster_prep Protocol 2: Solution Preparation weigh Weigh this compound add_dmso Add precise volume of DMSO weigh->add_dmso vortex Vortex vigorously add_dmso->vortex inspect Visually inspect for dissolution vortex->inspect dissolved Completely dissolved? inspect->dissolved add_more_dmso Add incremental DMSO volume dissolved->add_more_dmso No calculate Calculate solubility (mg/mL) dissolved->calculate Yes add_more_dmso->vortex prep_stock Prepare concentrated stock solution in DMSO calculate->prep_stock aliquot Aliquot stock solution prep_stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw aliquot for use store->thaw serial_dilute Perform serial dilutions in culture medium thaw->serial_dilute final_dmso Ensure final DMSO concentration < 0.5% serial_dilute->final_dmso

Caption: Workflow for determining this compound solubility and preparing solutions for in vitro assays.

Hypothetical Signaling Pathway for this compound Activity

Given that compounds from the Vitex genus have been reported to possess anti-inflammatory and cytotoxic activities, a plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a central mediator of inflammation and cell survival.[1]

G cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk vitexolide This compound vitexolide->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb inhibits nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription nucleus->transcription inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) transcription->inflammatory_genes apoptosis_genes Anti-apoptotic Genes transcription->apoptosis_genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols: Vitexolide E in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitexolide E is a diterpenoid compound of interest for its potential biological activities, including cytotoxic effects against cancer cell lines. Successful in vitro studies involving this compound necessitate a reliable protocol for its dissolution in cell culture media to ensure consistent and reproducible results. This document provides a detailed protocol for the solubilization of this compound, recommendations for stock and working concentrations, and visual guides for experimental workflow and a potential signaling pathway.

Physicochemical Properties and Solubility

Table 1: Solubility and Recommended Concentrations of this compound

ParameterRecommendationNotes
Primary Solvent Dimethyl sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended to maximize solubility.
Stock Solution Concentration 10 mMPrepare in 100% DMSO. This high concentration allows for minimal solvent in the final culture medium.
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Final DMSO Concentration in Media < 0.5% (v/v)To minimize solvent-induced cytotoxicity. A vehicle control (media with the same final DMSO concentration) is essential in all experiments.
Typical Working Concentration 1 µM - 10 µMThis is a suggested starting range based on cytotoxic activities of similar compounds[1]. The optimal concentration should be determined empirically for each cell line and assay.

Experimental Protocols

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell line of interest

Preparation of 10 mM this compound Stock Solution
  • Equilibrate: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. Note: Perform this in a chemical fume hood using appropriate personal protective equipment.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: While not typically required if aseptic technique is used, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions in Cell Culture Media
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warming: Pre-warm the complete cell culture medium to 37°C in a water bath.

  • Serial Dilution (Recommended): To achieve a low final concentration of DMSO, it is recommended to perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock:

    • First, dilute the 10 mM stock 1:100 in pre-warmed complete cell culture medium to create an intermediate dilution of 100 µM. To do this, add 2 µL of the 10 mM stock to 198 µL of medium.

    • Vortex the intermediate dilution gently.

    • Further dilute the 100 µM intermediate solution 1:10 in pre-warmed complete cell culture medium to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium.

  • Direct Dilution (for higher concentrations): For higher working concentrations, direct dilution may be possible while keeping the DMSO concentration below 0.5%. For instance, to make a 50 µM working solution, you could add 5 µL of the 10 mM stock to 995 µL of medium (final DMSO concentration of 0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the complete cell culture medium without this compound. For example, if the final DMSO concentration in the treated wells is 0.1%, the vehicle control medium should also contain 0.1% DMSO.

  • Immediate Use: Use the freshly prepared working solutions immediately to treat cells. Do not store diluted solutions in cell culture media.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell Treatment cluster_prep Preparation cluster_exp Experiment prep_stock Prepare 10 mM Stock in 100% DMSO prep_working Prepare Working Solution in Culture Medium prep_stock->prep_working treat_cells Treat Cells with This compound & Vehicle prep_working->treat_cells prep_cells Seed Cells in Culture Plates prep_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., Viability, Apoptosis) incubate->assay

Caption: Workflow for preparing and applying this compound in cell culture experiments.

signaling_pathway Hypothesized Cytotoxic Signaling Pathway for this compound vitexolide This compound cell_stress Cellular Stress (e.g., ROS, DNA Damage) vitexolide->cell_stress induces p53 p53 Activation cell_stress->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic agent like this compound.

References

Determining the Cytotoxicity of Vitexolide E in HCT-116 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide E, a diterpenoid compound, is of growing interest for its potential anticancer activities. The HCT-116 cell line, derived from human colorectal carcinoma, is a widely used model in cancer research to screen the efficacy of novel therapeutic agents.[1] Determining the IC50 value is a fundamental measure of a compound's potency and is essential for subsequent mechanistic studies. This document details the necessary protocols for cell culture, cytotoxicity assays, and data analysis to robustly determine the IC50 of this compound in HCT-116 cells.

Data Presentation

As no specific published IC50 value for this compound in HCT-116 cells was identified, a template for data presentation is provided below. Researchers should populate this table with their experimentally derived data.

Compound Cell Line Assay Method Incubation Time (hours) IC50 (µM) Reference
This compoundHCT-116MTT Assay72User-determinedUser's data
Doxorubicin (Control)HCT-116MTT Assay72User-determinedUser's data

Experimental Protocols

A detailed protocol for determining the IC50 value using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[2]

Materials and Reagents
  • HCT-116 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (of known purity)

  • Dimethyl Sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Cell Culture
  • Maintain HCT-116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest HCT-116 cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[2]

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot a dose-response curve with the log of the this compound concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve. The IC50 is the concentration of the compound that inhibits cell viability by 50%.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for IC50 determination and a potential signaling pathway that this compound may affect in cancer cells.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis HCT116_culture HCT-116 Cell Culture cell_seeding Seed Cells in 96-well Plate HCT116_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment vitexolide_prep Prepare this compound Dilutions vitexolide_prep->treatment incubation Incubate for 24/48/72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan Incubate & Solubilize Formazan add_mtt->formazan read_absorbance Measure Absorbance formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound in HCT-116 cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK External Stimuli NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα IkB->IkB Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB NFkB_IkB->NFkB Releases NF-κB Gene Target Gene Expression (e.g., Cyclin D1, Bcl-2) NFkB_nuc->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation VitexolideE This compound VitexolideE->IKK Inhibition

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Potential Mechanism of Action

While the precise mechanism of this compound in HCT-116 cells requires experimental validation, related compounds like vitexin have been shown to exert their anticancer effects by inhibiting key signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is often constitutively active in cancer cells and promotes proliferation and survival.[3] Vitexin has been observed to suppress the activation of NF-κB.[3] It is plausible that this compound may share a similar mechanism, inhibiting the IKK complex, preventing the degradation of IκBα, and thereby blocking the nuclear translocation of NF-κB. This would lead to the downregulation of NF-κB target genes involved in cell cycle progression and apoptosis resistance, such as Cyclin D1 and Bcl-2.[3] Further molecular studies, such as western blotting for key pathway proteins, would be necessary to confirm this hypothesis.

References

Application Notes and Protocols: Determination of Vitexolide E Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide E, a labdane-type diterpenoid isolated from plants of the Vitex genus, has emerged as a compound of interest for its potential therapeutic properties. Preliminary studies on related compounds, such as other vitexolides, have indicated cytotoxic effects against various cancer cell lines. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation, providing a quantitative assessment of a compound's cytotoxic potential.[1][2][3] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3][4] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[3]

Data Presentation

The cytotoxic effect of this compound is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. The following table provides an example of how to present such quantitative data for this compound against a panel of human cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)
HCT-116Colon Carcinoma7.5 ± 0.8
MCF-7Breast Adenocarcinoma12.3 ± 1.5
HeLaCervical Adenocarcinoma15.8 ± 2.1
A549Lung Carcinoma21.2 ± 3.4
HepG2Hepatocellular Carcinoma9.7 ± 1.1

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual IC50 values must be determined experimentally.

Experimental Protocols

This section details the step-by-step methodology for conducting the MTT assay to determine the cytotoxicity of this compound.

Materials and Reagents

  • This compound (of known purity)

  • Selected human cancer cell lines (e.g., HCT-116, MCF-7, HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][5]

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer[1]

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator at 37°C with 5% CO2

Experimental Workflow Diagram

MTT_Workflow Experimental Workflow of MTT Assay for this compound Cytotoxicity cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells into 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prep_compound->treat_cells seed_cells->treat_cells incubate_24h Incubate for 24-72 hours treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_dmso Add Solubilization Solution (DMSO) incubate_4h->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A flowchart illustrating the key steps of the MTT assay for evaluating the cytotoxicity of this compound.

Step-by-Step Protocol

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM is a good starting point).

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (cells in medium only).

    • Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will reduce the MTT to formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve with the percentage of cell viability on the y-axis and the log of this compound concentration on the x-axis.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Plausible Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known mechanisms of related compounds like vitexin, this compound may induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagram illustrates a plausible signaling cascade.

Signaling_Pathway Plausible Signaling Pathway of this compound-induced Apoptosis cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase vitexolide_e This compound death_receptor Death Receptors (e.g., Fas, TRAIL-R) vitexolide_e->death_receptor bcl2_family Modulation of Bcl-2 Family Proteins vitexolide_e->bcl2_family caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bax_up ↑ Bax bcl2_family->bax_up bcl2_down ↓ Bcl-2 bcl2_family->bcl2_down mitochondria Mitochondrial Dysfunction bax_up->mitochondria bcl2_down->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: A diagram illustrating a potential mechanism of this compound-induced apoptosis, involving both extrinsic and intrinsic signaling pathways.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Vitexolide E

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the antibacterial Minimum Inhibitory Concentration (MIC) of Vitexolide E, a purified natural product, using the broth microdilution method. This method is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

Introduction

This compound is a compound of interest for its potential therapeutic properties. The genus Vitex has been shown to possess antibacterial activities against a range of pathogenic bacteria.[4][5][6][7][8] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in the assessment of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][9] This value is crucial for evaluating the potency of new compounds and for guiding further drug development efforts.

This application note details the broth microdilution method, a standardized and widely accepted technique for MIC determination.[2][3][9] The protocol is suitable for testing purified natural products like this compound against a panel of relevant bacterial strains.

Data Presentation: Example MIC of Vitex Species Extracts

While specific MIC data for this compound is not yet publicly available, the following table summarizes reported MIC values for various extracts from the Vitex genus against common bacterial pathogens. This data serves as an example of how to present MIC results.

Bacterial StrainVitex peduncularis (Leaf Methanol Extract) MIC (µg/mL)Vitex negundo (Leaf Methanol Extract) MIC (mg/mL)Vitex agnus-castus (Seed Extract) MIC (µg/mL)
Staphylococcus aureus62.5 - 250>5156
Bacillus subtilis125 - 5000.612Not Reported
Escherichia coli250 - 1000>5312
Pseudomonas aeruginosa500 - 1000>5Not Reported
Proteus mirabilisNot Reported0.612Not Reported
Salmonella TyphimuriumNot ReportedNot Reported312

Data compiled from multiple sources.[4][5][6] Note that the values for Vitex negundo were reported in mg/mL.

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI M07 guidelines for broth microdilution testing.[2][3]

Materials and Equipment
  • This compound (purified compound)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin sodium salt (optional, for growth indication)

Preparation of Reagents
  • This compound Stock Solution:

    • Due to the likely hydrophobic nature of this compound, prepare a stock solution in 100% DMSO.

    • For example, weigh 10 mg of this compound and dissolve it in 1 mL of DMSO to achieve a 10 mg/mL stock solution. Ensure complete dissolution.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Assay Procedure
  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. Well 1 will be the highest concentration, and well 11 will typically be the sterility control. Well 12 will be the growth control.

    • Add a calculated amount of the this compound stock solution to the first well to achieve the desired starting concentration (e.g., for a starting concentration of 512 µg/mL in a final volume of 200 µL, add a specific volume of a working solution). It is common to first create an intermediate dilution from the DMSO stock to minimize the final DMSO concentration. The final concentration of DMSO should not exceed 1% as it can inhibit bacterial growth.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix well, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 10 and well 12 (growth control).

    • Well 11 (sterility control) should contain only 200 µL of uninoculated CAMHB.

    • The final volume in wells 1-10 and 12 will be 200 µL.

  • Controls:

    • Sterility Control (Well 11): CAMHB only. Should remain clear.

    • Growth Control (Well 12): CAMHB + bacterial inoculum. Should show turbidity.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) should be tested concurrently using the same procedure to ensure the assay is performing correctly.

    • Solvent Control: A control with the highest concentration of DMSO used in the assay should be included to ensure the solvent itself is not inhibiting bacterial growth.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

Interpretation of Results
  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

  • Growth is indicated by turbidity (a cloudy appearance) or a pellet at the bottom of the well.

  • The sterility control should be clear, and the growth control should be turbid.

  • Optionally, 20 µL of resazurin solution can be added to each well after incubation and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.

Mandatory Visualizations

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Bacterial Suspension inoculum->add_inoculum serial_dilution->add_inoculum controls Include Sterility, Growth, and Positive Controls incubate Incubate Plate (35°C, 18-24h) add_inoculum->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for MIC determination of this compound.

References

Application Notes and Protocols for Utilizing Vitexolide E in Gram-positive Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the antibacterial efficacy of Vitexolide E, a labdane diterpenoid isolated from Vitex vestita, against Gram-positive bacteria. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing.

Introduction

This compound is a natural compound that has demonstrated moderate antibacterial activity against a range of Gram-positive bacteria.[1][2][3] As part of the broader family of diterpenoids, its mechanism of action is likely associated with the disruption of the bacterial cell membrane.[4] This document provides detailed protocols for two standard assays to quantify the in vitro antibacterial effects of this compound: the Broth Microdilution Assay for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Assay for assessing the zone of inhibition.

Data Presentation

While specific MIC values for this compound are not extensively published, a key study by Corlay et al. (2015) provides context through the analysis of related compounds isolated from the same plant source.[1][2][3] Vitexolide A, a closely related compound, exhibited potent antibacterial activity. The following table summarizes the MIC values for Vitexolide A against a selection of Gram-positive strains, which can serve as a reference for interpreting the "moderate" activity of this compound.

Bacterial StrainMIC Range for Vitexolide A (μM)
Bacillus cereus6 - 12
Staphylococcus haemolyticus6 - 12
Staphylococcus aureus (various strains)6 - 12

Data sourced from Corlay et al., J Nat Prod, 2015.[1][2][3] It is important to note that this compound was found to have moderate antibacterial activity in the same study.[1][2][3]

Proposed Mechanism of Action

Diterpenoids, including likely this compound, are thought to exert their antibacterial effects primarily through the disruption of the bacterial cell membrane. Their lipophilic nature allows them to intercalate into the phospholipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.

G Proposed Mechanism of Action of this compound cluster_0 This compound cluster_1 Gram-Positive Bacterium Vitexolide_E This compound Cell_Membrane Cell Membrane (Phospholipid Bilayer) Vitexolide_E->Cell_Membrane Intercalation and Disruption Cell_Death Cell Death Cell_Membrane->Cell_Death Loss of Integrity Leakage of Cytoplasmic Contents

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay, ensuring the final DMSO concentration does not exceed 1% (v/v) in any well, as higher concentrations can inhibit bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 625 nm.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Setup:

    • In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB. Typically, this involves adding 100 µL of CAMHB to wells 2-12. Add 200 µL of the starting concentration of this compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (inoculum in CAMHB without this compound).

    • Well 12 should serve as a sterility control (CAMHB only).

    • Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control well.

G Broth Microdilution Workflow prep_vitex Prepare this compound Stock and Dilutions setup_plate Set up 96-well Plate (Serial Dilutions + Inoculum) prep_vitex->setup_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->setup_plate incubation Incubate Plate (35°C, 16-20h) setup_plate->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for MIC determination.

Agar Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound

  • Gram-positive bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Sterile swabs

  • Solvent for this compound (e.g., DMSO)

  • Incubator (35 ± 2 °C)

  • Calipers or ruler

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the adjusted bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Preparation and Application of Disks:

    • Dissolve this compound in a suitable solvent to a known concentration.

    • Aseptically apply a precise volume (e.g., 10-20 µL) of the this compound solution onto sterile paper disks.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Place the impregnated disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

    • A disk impregnated with the solvent alone should be used as a negative control. A disk with a known antibiotic can be used as a positive control.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

G Agar Disk Diffusion Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate with Bacterial Suspension prep_inoculum->inoculate_plate place_disks Place Disks on Inoculated Plate inoculate_plate->place_disks prep_disks Prepare this compound Impregnated Disks prep_disks->place_disks incubation Incubate Plate (35°C, 16-20h) place_disks->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone

Caption: Workflow for the disk diffusion assay.

Conclusion

The provided protocols offer standardized methods for evaluating the antibacterial activity of this compound against Gram-positive bacteria. The broth microdilution assay will yield quantitative MIC data, which is crucial for understanding the potency of the compound, while the disk diffusion assay provides a reliable qualitative screening method. Further investigation is warranted to establish a comprehensive antibacterial spectrum and to fully elucidate the mechanism of action of this compound.

References

Distinguishing Apoptosis and Necrosis Induced by Vitexolide E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Cellular Biology and Drug Discovery

Note: As of November 2025, specific data on the effects of Vitexolide E on apoptosis and necrosis are not available in the peer-reviewed scientific literature. Therefore, this document provides a detailed framework and protocols based on the activities of a structurally related sesquiterpene lactone, Parthenolide , which is known to induce cancer cell death.[1] These methodologies can be adapted for the investigation of this compound.

Introduction

This compound, a sesquiterpene lactone, is a compound of interest for its potential therapeutic properties, particularly in cancer research. A critical aspect of characterizing its mechanism of action is to determine the mode of cell death it induces: apoptosis, a programmed and controlled process, or necrosis, a form of cell injury resulting in the premature death of cells in living tissue.[2] This document provides detailed application notes and protocols for distinguishing between apoptotic and necrotic cell death pathways following treatment with this compound.

Key Concepts: Apoptosis vs. Necrosis

Understanding the fundamental differences between apoptosis and necrosis is crucial for designing and interpreting experiments.

FeatureApoptosisNecrosis
Stimuli Physiological or pathologicalPathological (e.g., injury, disease)[3]
Cellular Morphology Cell shrinkage, chromatin condensation, membrane blebbingCell swelling, organelle disruption, membrane rupture[4]
Biochemical Events Caspase activation, DNA fragmentation, phosphatidylserine externalizationATP depletion, loss of ion gradients, release of cellular contents[4]
Inflammatory Response Generally non-inflammatoryPro-inflammatory[2]

Experimental Assays for Differentiating Apoptosis and Necrosis

A multi-parametric approach is recommended to conclusively determine the mode of cell death induced by this compound.

Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This is a widely used method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Caspase Activity Assays

Activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.

  • Principle: Fluorogenic or colorimetric substrates for specific caspases (e.g., caspase-3, -8, -9) are used to measure their enzymatic activity. Cleavage of the substrate by an active caspase releases a detectable fluorescent or colored molecule.

  • Data Interpretation: An increase in caspase activity upon this compound treatment is indicative of apoptosis.

Morphological Analysis by Microscopy

Changes in cellular and nuclear morphology can be visualized using fluorescence microscopy.

  • Principle: Staining cells with DNA-binding dyes like Hoechst 33342 or DAPI allows for the visualization of nuclear changes. Apoptotic cells exhibit condensed and fragmented nuclei, while necrotic cells show a more uniform nuclear staining pattern before lysis.

  • Data Interpretation: Observation of characteristic apoptotic or necrotic morphologies provides qualitative evidence of the mode of cell death.

Protocols

Protocol: Annexin V and Propidium Iodide Staining

Materials:

  • Cell culture medium

  • This compound (or Parthenolide as a substitute)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol: Caspase-3 Activity Assay

Materials:

  • Cell culture medium

  • This compound (or Parthenolide)

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described above.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Normalize the results to the protein concentration of each sample.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Flow Cytometry Analysis of Cell Death Induced by Parthenolide in 5637 Bladder Cancer Cells (24h Treatment)

Treatment Concentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Control)95.2 ± 2.13.1 ± 0.81.2 ± 0.30.5 ± 0.2
578.4 ± 3.515.8 ± 2.24.3 ± 1.11.5 ± 0.6
1045.6 ± 4.238.2 ± 3.912.5 ± 2.53.7 ± 1.3
2015.3 ± 2.855.9 ± 5.125.1 ± 4.73.7 ± 1.8

Data are presented as mean ± SD and are hypothetical, based on trends observed for Parthenolide.[1]

Table 2: Relative Caspase-3 Activity in 5637 Bladder Cancer Cells Treated with Parthenolide (24h Treatment)

Treatment Concentration (µM)Relative Caspase-3 Activity (Fold Change vs. Control)
0 (Control)1.0
52.8 ± 0.4
105.6 ± 0.9
209.2 ± 1.5

Data are presented as mean ± SD and are hypothetical, based on trends observed for Parthenolide.[1]

Visualization of Pathways and Workflows

Signaling Pathway

Vitexolide_E This compound ROS ↑ Reactive Oxygen Species (ROS) Vitexolide_E->ROS Bcl2 ↓ Bcl-2 Vitexolide_E->Bcl2 Bax ↑ Bax Vitexolide_E->Bax Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PARP_cleavage PARP cleavage Caspase3->PARP_cleavage cluster_treatment Cell Treatment cluster_assays Apoptosis/Necrosis Assays cluster_analysis Data Analysis Cell_Culture Seed and Culture Cells Treatment Treat with this compound Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Flow_Cytometry Annexin V/PI Staining (Flow Cytometry) Harvest->Flow_Cytometry Caspase_Assay Caspase Activity Assay Harvest->Caspase_Assay Microscopy Morphological Analysis (Microscopy) Harvest->Microscopy Quantification Quantify Cell Populations & Enzyme Activity Flow_Cytometry->Quantification Caspase_Assay->Quantification Microscopy->Quantification Conclusion Determine Mode of Cell Death Quantification->Conclusion

References

Application Note and Protocol: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Vitexolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide E, a novel diterpenoid compound, presents a promising avenue for investigation in cancer therapeutics. Diterpenoids, a class of natural products, have been recognized for their potential to induce cell cycle arrest and apoptosis in various cancer cell lines. Furthermore, compounds isolated from the Vitex genus, to which this compound belongs, have demonstrated capabilities of inducing G2/M phase cell cycle arrest. This document provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining, a fundamental technique for quantitative analysis of DNA content and cell cycle distribution.[1][2] Additionally, it outlines a representative signaling pathway potentially modulated by this compound and similar compounds.

Principle of Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to measure and analyze multiple physical characteristics of single cells as they flow in a fluid stream through a beam of light. For cell cycle analysis, propidium iodide (PI), a fluorescent intercalating agent, is used to stain DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[1][2] This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal diploid (2N) DNA content.

  • S Phase: Cells undergoing DNA synthesis, with DNA content between 2N and 4N.

  • G2/M Phase: Cells with a tetraploid (4N) DNA content, having completed DNA replication and preparing for or undergoing mitosis.

By analyzing the distribution of a cell population based on its DNA content, the effects of a compound like this compound on cell cycle progression can be quantified. An accumulation of cells in a specific phase (e.g., G2/M) is indicative of cell cycle arrest.[2]

Data Presentation

The following tables represent hypothetical quantitative data obtained from a flow cytometry experiment analyzing the effect of this compound on a cancer cell line (e.g., HeLa).

Table 1: Cell Cycle Distribution of HeLa Cells Treated with this compound for 24 Hours

Treatment Concentration (µM)% of Cells in G0/G1 Phase (Mean ± SD)% of Cells in S Phase (Mean ± SD)% of Cells in G2/M Phase (Mean ± SD)
0 (Control)65.2 ± 2.120.5 ± 1.514.3 ± 1.2
160.1 ± 2.518.2 ± 1.821.7 ± 1.9
545.7 ± 3.015.8 ± 1.338.5 ± 2.5
1030.9 ± 2.810.3 ± 1.158.8 ± 3.1

Table 2: Time-Course of G2/M Arrest in HeLa Cells Treated with 10 µM this compound

Time (Hours)% of Cells in G0/G1 Phase (Mean ± SD)% of Cells in S Phase (Mean ± SD)% of Cells in G2/M Phase (Mean ± SD)
065.2 ± 2.120.5 ± 1.514.3 ± 1.2
1248.6 ± 2.916.1 ± 1.435.3 ± 2.7
2430.9 ± 2.810.3 ± 1.158.8 ± 3.1
4825.4 ± 2.58.7 ± 0.965.9 ± 3.4

Experimental Protocols

Materials and Reagents
  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL in PBS)

  • 5 ml flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining and Analysis A Seed cells in 6-well plates B Allow cells to adhere overnight A->B C Treat with varying concentrations of this compound B->C D Incubate for desired time points (e.g., 24, 48 hours) C->D E Harvest cells by trypsinization D->E F Wash with PBS E->F G Fix cells in ice-cold 70% ethanol F->G H Store at -20°C (optional) G->H I Wash cells to remove ethanol H->I J Treat with RNase A I->J K Stain with Propidium Iodide J->K L Analyze on flow cytometer K->L

Experimental workflow for cell cycle analysis.

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed the chosen cancer cell line into 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and grow for approximately 24 hours in a humidified incubator at 37°C with 5% CO2.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired time points (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • After incubation, collect the culture medium (which may contain detached, apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium from step 2.1.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[2]

    • Discard the supernatant and resuspend the cell pellet in 1 ml of cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µl of cold PBS.

    • While gently vortexing, add 4.5 ml of ice-cold 70% ethanol dropwise to fix the cells.[2]

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet them.[2]

    • Carefully decant the ethanol.

    • Wash the cells twice with 2 ml of PBS, centrifuging after each wash.

    • Resuspend the cell pellet in 500 µl of PBS containing 100 µg/ml RNase A to degrade RNA and ensure PI only binds to DNA.[2]

    • Incubate at 37°C for 30 minutes.

    • Add 500 µl of 50 µg/ml PI staining solution.

    • Incubate in the dark at room temperature for 15-30 minutes before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).[2]

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the cell cycle distribution based on the DNA content histogram.

Potential Signaling Pathway

Diterpenoids and compounds from the Vitex genus have been shown to modulate various signaling pathways involved in cell cycle control and apoptosis. A common mechanism involves the inhibition of pathways that promote cell proliferation and survival, such as the STAT3 signaling pathway. Constitutive activation of STAT3 is common in many cancers and promotes the transcription of genes involved in cell cycle progression (e.g., Cyclin D1) and survival (e.g., Bcl-2).[3][4] Inhibition of STAT3 can therefore lead to cell cycle arrest and apoptosis.

Hypothesized STAT3 signaling pathway inhibition by this compound.

Troubleshooting

IssuePossible CauseSolution
High CV of G0/G1 peak Cell clumpingFilter cells through a 40 µm nylon mesh before analysis. Ensure gentle vortexing during fixation.
High flow rateUse a low flow rate during acquisition.
Excessive debris Cell death prior to fixationHandle cells gently during harvesting. Ensure optimal cell culture conditions. Gate out debris based on forward and side scatter.
No clear peaks Incomplete stainingEnsure adequate PI concentration and incubation time.
RNase treatment failureUse fresh RNase A and ensure correct concentration and incubation conditions.
Shift in all peaks Instrument settingsEnsure consistent instrument settings between runs. Use control cells to set up the instrument.

Conclusion

This application note provides a comprehensive protocol for the investigation of this compound-induced cell cycle arrest using flow cytometry. By following these detailed methodologies, researchers can effectively quantify the effects of this novel diterpenoid on cell cycle progression and gain insights into its potential as an anticancer agent. The provided hypothetical data and signaling pathway offer a framework for data interpretation and further mechanistic studies. This protocol can be adapted for the analysis of other novel compounds and various cancer cell lines.

References

Application Notes and Protocols: Preparing Vitexolide E Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide E is a diterpenoid compound isolated from Vitex vestita that has demonstrated cytotoxic activities against cancer cell lines such as HCT-116.[1] Proper preparation of stock solutions is a critical first step in ensuring the accuracy and reproducibility of in-vitro and in-vivo experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to maintain its stability and biological activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₃
Molecular Weight 318.45 g/mol [1]
Appearance Powder[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
Storage (Solid) Store at room temperature for short periods; refer to Certificate of Analysis for long-term conditions.[1]
Storage (Solution) Store in aliquots at -20°C for up to one month.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL) or amber glass vials

  • Sterile pipette and tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Equilibrate Compound: Allow the vial of this compound powder to come to room temperature for at least 60 minutes before opening to prevent condensation.

  • Weighing:

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.18 mg of this compound.

  • Calculation: Use the following formula to calculate the required volume of DMSO:

    Volume of DMSO (L) = Mass of this compound (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

    Example for 1 mL of 10 mM stock:

    • Mass = 3.18 mg = 0.00318 g

    • Molecular Weight = 318.45 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Volume of DMSO (L) = 0.00318 g / (318.45 g/mol * 0.010 mol/L) = 0.001 L = 1 mL

  • Dissolution:

    • Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if dissolution is difficult, provided the compound is not heat-sensitive.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C. Under these conditions, the stock solution is generally stable for up to one month.

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the high-concentration primary stock solution into lower-concentration working solutions for direct use in experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or appropriate experimental buffer

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile pipette and tips

Procedure:

  • Thawing:

    • Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer.

    • Allow it to thaw completely at room temperature.

  • Dilution Calculation: Determine the volume of stock solution needed to achieve the final desired concentration in your experimental medium.

    V₁M₁ = V₂M₂

    Where:

    • V₁ = Volume of stock solution

    • M₁ = Concentration of stock solution (10 mM)

    • V₂ = Final volume of working solution

    • M₂ = Final concentration of working solution

    Example for preparing 10 mL of a 10 µM working solution:

    • V₁ = (10 mL * 10 µM) / 10,000 µM = 0.01 mL = 10 µL

  • Preparation:

    • Add the required final volume of pre-warmed sterile cell culture medium or buffer to a sterile conical tube (e.g., 10 mL).

    • Add the calculated volume of the 10 mM stock solution (e.g., 10 µL) to the medium.

    • Important: To prevent precipitation, add the stock solution dropwise while gently swirling the medium.

    • Cap the tube and mix gently by inverting several times.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.1%.

    Example Calculation:

    • (10 µL DMSO / 10,000 µL total volume) * 100% = 0.1% DMSO

  • Usage: Use the freshly prepared working solution immediately for your experiments. Do not store diluted working solutions for long periods.

Visualizations

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh this compound Powder calculate 2. Calculate Required DMSO Volume weigh->calculate dissolve 3. Add DMSO and Dissolve (Vortex/Sonicate) calculate->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C aliquot->store dilute 6. Dilute to Working Concentration for Experiments store->dilute

Caption: Workflow for preparing this compound stock solutions.

G Proposed Cytotoxic Mechanism of Vitex Diterpenoids cluster_cell Cancer Cell compound This compound (or related Diterpenoid) proliferation Cell Proliferation compound->proliferation Inhibits cycle Cell Cycle Progression (e.g., G0/G1 Phase) compound->cycle Arrests apoptosis Apoptosis (Programmed Cell Death) compound->apoptosis Induces

Caption: Proposed mechanism of action for Vitex diterpenoids.

References

Application Notes and Protocols for the Long-Term Storage and Stability of Vitexolide E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific long-term stability data for Vitexolide E is not extensively available in the public domain. The following application notes and protocols are based on general best practices for the stability testing of pharmaceutical compounds, particularly for labdane-type diterpenoids, and are intended to provide a robust framework for researchers, scientists, and drug development professionals. It is imperative that these guidelines are adapted and validated for specific formulations and storage conditions.

Introduction

This compound, a labdane-type diterpenoid isolated from Vitex trifolia, has garnered interest for its potential therapeutic properties. As with any compound intended for research or pharmaceutical development, understanding its long-term stability is critical to ensure its quality, efficacy, and safety over time. Stability studies are essential for determining the appropriate storage conditions, shelf-life, and potential degradation pathways. These notes provide a comprehensive guide to establishing a stability program for this compound.

Recommended Long-Term Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on the general properties of similar compounds.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature-20°C or lowerTo minimize thermal degradation and preserve chemical integrity.
LightProtect from light (store in amber vials or light-proof containers)Many organic compounds, including terpenoids, are susceptible to photodegradation.
AtmosphereStore under an inert atmosphere (e.g., argon or nitrogen)To prevent oxidation, a common degradation pathway for organic molecules.
FormSolid (lyophilized powder)Solid forms are generally more stable than solutions.
HumidityStore in a desiccated environmentTo prevent hydrolysis.

Handling Precautions:

  • Equilibrate the container to room temperature before opening to prevent condensation.

  • Use appropriate personal protective equipment (PPE) when handling the compound.

  • For preparing solutions, use high-purity solvents and prepare fresh as needed.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program should include long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.

3.1. Long-Term Stability Testing

This protocol is designed to evaluate the stability of this compound under recommended storage conditions over an extended period.

Table 2: Protocol for Long-Term Stability Testing of this compound

StepProcedure
1. Sample Preparation Prepare a minimum of three batches of this compound in the desired form (e.g., solid powder, specific formulation). Package the samples in the proposed container closure system.
2. Storage Conditions Store the samples at the recommended long-term storage condition: 25°C ± 2°C / 60% RH ± 5% RH.[1][2]
3. Testing Intervals Test the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[3]
4. Analytical Methods At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), content of this compound, and any degradation products. Other relevant tests may include moisture content and dissolution (for solid dosage forms).
5. Data Analysis Evaluate the data for any significant changes over time. Determine the shelf-life based on the time it takes for the sample to no longer meet its predefined acceptance criteria.

3.2. Accelerated Stability Testing

Accelerated studies are performed to predict the long-term stability by subjecting the compound to more stressful conditions.

Table 3: Protocol for Accelerated Stability Testing of this compound

StepProcedure
1. Sample Preparation Prepare and package samples as described for long-term stability testing.
2. Storage Conditions Store the samples at accelerated storage conditions: 40°C ± 2°C / 75% RH ± 5% RH.[1][2]
3. Testing Intervals Test the samples at the following time points: 0, 1, 2, 3, and 6 months.[4]
4. Analytical Methods Perform the same analytical tests as in the long-term stability study.
5. Data Analysis Analyze the data to identify any rapid degradation. The results can be used to predict the shelf-life under long-term conditions, often using the Arrhenius equation.

3.3. Forced Degradation (Stress Testing)

Forced degradation studies are crucial for developing and validating a stability-indicating analytical method and for understanding the degradation pathways.

Table 4: Protocol for Forced Degradation Studies of this compound

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for up to 48 hours. Neutralize the solution before analysis.
Base Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for up to 48 hours. Neutralize the solution before analysis.
Oxidation Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for up to 48 hours.
Thermal Degradation Expose solid this compound to dry heat at 80°C for up to 72 hours.
Photodegradation Expose this compound (in solid and solution form) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a comprehensive stability study of this compound.

G cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare 3 Batches of this compound package Package in Final Container prep->package long_term Long-Term Study (25°C/60% RH) package->long_term accelerated Accelerated Study (40°C/75% RH) package->accelerated forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) package->forced_deg analytical Stability-Indicating Analytical Method (e.g., HPLC) long_term->analytical accelerated->analytical forced_deg->analytical pathway_id Degradation Pathway Identification forced_deg->pathway_id data_analysis Data Analysis & Trending analytical->data_analysis shelf_life Shelf-Life Determination data_analysis->shelf_life

Workflow for this compound Stability Testing.

4.2. Hypothetical Signaling Pathway of this compound

Based on the known biological activities of structurally similar labdane diterpenoids from Vitex trifolia, such as Vitexilactone and Vitexilactone D, a plausible signaling pathway for this compound could involve the modulation of inflammatory and metabolic pathways.[1][5] Vitexilactone has been observed to influence the phosphorylation of IRS-1, ERK1/2, and JNK, while Vitexilactone D and other compounds from Vitex trifolia have been shown to inhibit the NF-κB pathway.[1][2][5]

G cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vitexolide This compound receptor Receptor vitexolide->receptor irs1 IRS-1 receptor->irs1 inhibition ras Ras receptor->ras inhibition jnk JNK receptor->jnk inhibition ikk IKK receptor->ikk inhibition pi3k PI3K irs1->pi3k akt Akt pi3k->akt gene_expression Gene Expression (Metabolic & Anti-inflammatory) akt->gene_expression Metabolic Regulation raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk erk->gene_expression inhibition jnk->gene_expression inhibition ikb IκBα ikk->ikb inhibition of degradation nfkb NF-κB nfkb->gene_expression Inflammatory Response

Hypothetical Signaling Pathway for this compound.

Conclusion

While specific stability data for this compound is currently limited, the application notes and protocols provided here offer a comprehensive and scientifically sound framework for initiating a thorough stability assessment. By following these guidelines, researchers and drug development professionals can generate the necessary data to understand the long-term stability and degradation profile of this compound, which is a critical step in its journey from a promising compound to a potential therapeutic agent. It is strongly recommended that all analytical methods used are validated according to ICH guidelines to ensure the reliability of the stability data generated.

References

Application Notes and Protocols: Investigating the Efficacy of Vitexolide E in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to recapitulate the complex microenvironment of solid tumors more accurately than traditional 2D cell monolayers. These models are invaluable for preclinical drug screening and for studying the mechanisms of novel anti-cancer compounds. Vitexolide E, a natural product, has emerged as a compound of interest for its potential anti-cancer properties. These application notes provide a detailed framework for evaluating the therapeutic efficacy and mechanism of action of this compound in 3D tumor spheroid models. The protocols outlined below are based on established methodologies for 3D cell culture and analysis, adapted for the investigation of a targeted anti-cancer agent.

Mechanism of Action (Hypothesized)

While direct studies on this compound in 3D models are limited, based on the activity of structurally related compounds like vitexin, it is hypothesized that this compound may exert its anti-cancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary proposed mechanisms include the inhibition of the STAT3 and NF-κB signaling pathways, and the induction of apoptosis via the mitochondrial pathway.[1][2][3][4]

Key Experiments and Methodologies

To thoroughly assess the impact of this compound on 3D tumor spheroids, a series of key experiments are recommended.

1. Spheroid Formation and Growth Inhibition Assay

This assay serves to determine the dose-dependent effect of this compound on the growth of tumor spheroids.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, U87) in ultra-low attachment 96-well round-bottom plates at a density of 1,000 to 5,000 cells per well in complete culture medium.

  • Spheroid Formation: Centrifuge the plates at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate at 37°C in a 5% CO2 incubator for 48-72 hours to allow for spheroid formation.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Carefully remove half of the medium from each well and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Monitoring Spheroid Growth: Capture brightfield images of the spheroids daily or every other day using an inverted microscope. Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the spheroid volume using the formula V = (4/3)π(d/2)³. Normalize the spheroid volume of the treated groups to the vehicle control group to determine the percentage of growth inhibition.

2. Viability and Apoptosis Assays

These assays are crucial for determining whether the observed growth inhibition is due to cytotoxic or cytostatic effects and to confirm the induction of apoptosis.

Experimental Protocol:

  • ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D):

    • After the treatment period (e.g., 72 hours), allow the assay plate to equilibrate to room temperature for 30 minutes.

    • Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.

  • Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7):

    • Following treatment, add the Caspase-Glo® 3/7 reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence, which is proportional to the amount of active caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Live/Dead Staining:

    • Stain spheroids with a combination of Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).

    • Image the spheroids using a fluorescence microscope. This provides a visual representation of cell viability within the 3D structure.

3. Western Blot Analysis of Signaling Pathways

This technique is used to investigate the molecular mechanism of this compound by analyzing the expression and phosphorylation status of key proteins in the targeted signaling pathways.

Experimental Protocol:

  • Protein Extraction:

    • Harvest spheroids from each treatment group and wash with ice-cold PBS.

    • Lyse the spheroids in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-NF-κB p65, NF-κB p65, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Spheroid Growth and Viability

Cell LineThis compound Conc. (µM)Spheroid Growth Inhibition (%)Cell Viability (%) (ATP Assay)
MCF-7 125.3 ± 3.185.2 ± 4.5
552.8 ± 4.561.7 ± 5.2
1078.1 ± 5.235.4 ± 3.8
A549 118.9 ± 2.890.1 ± 3.9
545.2 ± 3.968.5 ± 4.1
1069.5 ± 4.842.3 ± 4.6

Data are presented as mean ± SD from three independent experiments.

Table 2: Induction of Apoptosis by this compound in Tumor Spheroids

Cell LineThis compound Conc. (µM)Caspase-3/7 Activity (Fold Change)
MCF-7 11.8 ± 0.2
53.5 ± 0.4
106.2 ± 0.6
A549 11.5 ± 0.3
52.9 ± 0.5
105.4 ± 0.7

Data are presented as mean ± SD relative to the vehicle control.

Visualizations

Vitexolide_E_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation IKK IKK Receptor->IKK Activation STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Gene_Expression Target Gene Expression (Proliferation, Survival) pSTAT3_dimer->Gene_Expression NFkB_nuc->Gene_Expression Vitexolide_E This compound Vitexolide_E->JAK Inhibition Vitexolide_E->IKK Inhibition Vitexolide_E->Bax Upregulates Vitexolide_E->Bcl2 Downregulates

Caption: Proposed mechanism of this compound action.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Select Cancer Cell Line spheroid_formation Spheroid Formation (Ultra-Low Attachment Plates) start->spheroid_formation treatment Treatment with this compound (Dose-Response) spheroid_formation->treatment growth_inhibition Spheroid Growth (Imaging & Size Measurement) treatment->growth_inhibition viability Cell Viability (ATP Assay) treatment->viability apoptosis Apoptosis Induction (Caspase-3/7 Assay) treatment->apoptosis protein_analysis Mechanism of Action Study (Western Blot for p-STAT3, p-NF-κB, etc.) treatment->protein_analysis data_analysis Data Analysis & Interpretation growth_inhibition->data_analysis viability->data_analysis apoptosis->data_analysis protein_analysis->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

The application of 3D tumor spheroid models provides a robust platform for the preclinical evaluation of novel anti-cancer compounds like this compound. The protocols detailed in these application notes offer a comprehensive approach to assess the efficacy of this compound, from determining its impact on spheroid growth and viability to elucidating its molecular mechanism of action. By employing these advanced in vitro models, researchers can gain more physiologically relevant insights into the therapeutic potential of this compound, thereby accelerating its journey from the laboratory to clinical applications.

References

developing a high-throughput screening assay for Vitexolide E analogs

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Development of a High-Throughput Screening Assay for Novel Vitexolide E Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a labdane-type diterpenoid isolated from plants of the Vitex genus, has demonstrated significant biological activities, including potent cytotoxic effects against various cancer cell lines.[1] The unique chemical scaffold of this compound makes it an attractive starting point for the development of novel therapeutic agents. The generation and screening of analog libraries are crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) provides a rapid and efficient method to evaluate large numbers of these analogs to identify promising lead compounds.[2][3]

This application note provides a detailed protocol for a robust, cell-based HTS assay designed to identify and characterize this compound analogs with cytotoxic activity. The assay is based on the quantification of adenosine triphosphate (ATP), an indicator of metabolically active, viable cells, using a luminescence-based readout. This method is highly sensitive, reproducible, and amenable to the 1536-well plate formats used in ultra-high-throughput screening (uHTS).[4]

Assay Principle

The primary screening assay quantifies cell viability by measuring intracellular ATP levels. In the presence of luciferase and its substrate, D-luciferin, ATP generates a luminescent signal that is directly proportional to the number of viable cells in culture. This compound analogs that induce cytotoxicity will lead to a decrease in cellular ATP and a corresponding reduction in the luminescent signal. This provides a robust and quantitative method for assessing the anti-proliferative or cytotoxic activity of thousands of compounds in a single run.

High-Throughput Screening Workflow

The overall workflow for the HTS campaign is designed for efficiency and automation, moving from initial compound plating to final data analysis and hit confirmation.

HTS_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Hit Validation Compound_Plating Compound Library Plating (this compound Analogs) Cell_Seeding Cancer Cell Seeding (e.g., HCT-116) Compound_Plating->Cell_Seeding Incubation Compound Treatment & Incubation (48-72h) Cell_Seeding->Incubation Reagent_Addition Addition of Luminescent Reagent Incubation->Reagent_Addition Signal_Read Luminescence Reading (Plate Reader) Reagent_Addition->Signal_Read Data_QC Data Normalization & Quality Control (Z') Signal_Read->Data_QC Hit_ID Primary Hit Identification Data_QC->Hit_ID Confirmation Dose-Response Confirmation Hit_ID->Confirmation Secondary_Assay Orthogonal/ Secondary Assays Confirmation->Secondary_Assay

Caption: Automated workflow for the this compound analog HTS campaign.

Experimental Protocol: Cell Viability HTS

This protocol is optimized for 1536-well microplates but can be adapted for 384- or 96-well formats.

Materials and Reagents
  • Cell Line: HCT-116 human colon carcinoma cells

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 1536-well solid white, flat-bottom, tissue culture-treated microplates.

  • Compound Plates: Source plates containing this compound analogs dissolved in 100% DMSO.

  • Control Compounds: Staurosporine or another known cytotoxic agent (positive control); DMSO (negative control).

  • Assay Reagent: Luminescence-based ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Equipment:

    • Automated liquid handler

    • Multidrop combi reagent dispenser

    • High-speed plate centrifuge

    • Plate reader with luminescence detection capabilities

    • CO₂ incubator (37°C, 5% CO₂)

Protocol Steps
  • Compound Plating (Day 1):

    • Using an acoustic liquid handler, transfer 5-10 nL of each this compound analog from the source plates into the 1536-well assay plates.

    • Dispense positive and negative controls into designated wells. Typically, an entire column is used for each control to assess plate uniformity and assay performance.

  • Cell Seeding (Day 1):

    • Harvest HCT-116 cells using standard trypsinization methods and resuspend in culture medium to a final density of 0.5 x 10⁶ cells/mL.

    • Using a reagent dispenser, add 5 µL of the cell suspension to each well of the compound-containing assay plates, resulting in approximately 2,500 cells per well.

    • Briefly centrifuge the plates (e.g., 100 x g for 1 minute) to ensure even cell distribution.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Readout (Day 3 or 4):

    • Equilibrate the assay plates and the luminescent ATP detection reagent to room temperature for at least 30 minutes.

    • Using a reagent dispenser, add 5 µL of the detection reagent to each well.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader with an integration time of 0.1 to 0.5 seconds per well.

Potential Signaling Pathway Modulation

The cytotoxic activity of this compound analogs may be mediated through the induction of apoptosis. This often involves the activation of a caspase cascade, which can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Screening for modulators of this pathway can uncover novel anti-cancer agents.

Apoptosis_Pathway Analogs This compound Analogs Receptor Death Receptor (e.g., Fas, TNFR1) Analogs->Receptor Modulates Mitochondria Mitochondria Analogs->Mitochondria Modulates ProCasp8 Pro-Caspase-8 Receptor->ProCasp8 Activates Bax Bax/Bak Activation Mitochondria->Bax Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway targeted by this compound analogs.

Data Analysis and Presentation

Data Normalization and Quality Control

Raw luminescence data from each plate is normalized to the intra-plate controls. The percent inhibition (or percent viability) is calculated as follows:

  • Percent Viability (%) = (RLUsample - RLUpos) / (RLUneg - RLUpos) * 100

    • RLUsample = Relative Luminescence Units of the test well.

    • RLUneg = Average RLU of the negative control (DMSO) wells.

    • RLUpos = Average RLU of the positive control (Staurosporine) wells.

The quality and robustness of the assay are evaluated using the Z-factor (Z'), calculated for each plate:

  • Z' = 1 - [ (3 * (SDpos + SDneg)) / |Avgneg - Avgpos| ]

    • An assay with a Z' value ≥ 0.5 is considered excellent for HTS.

Hit Identification

A primary "hit" is defined as a compound that exhibits a statistically significant reduction in cell viability compared to the negative control. A common threshold is a percent viability of less than 50% or a value that is greater than three standard deviations from the mean of the negative controls.

Sample Data Summary

The quantitative results from the primary screen should be summarized for clear interpretation and comparison.

Compound IDConcentration (µM)Luminescence (RLU)% ViabilityPrimary Hit
VTX-E-0011015,43018.2%Yes
VTX-E-0021082,11095.8%No
VTX-E-003106,8506.9%Yes
VTX-E-0041045,67052.1%No
VTX-E-0051031,25035.8%Yes
DMSO CtrlN/A85,000100%N/A
STU Ctrl11,2000%N/A

Table 1: Representative data from a primary screen of this compound analogs. RLU values are hypothetical. The hit threshold was set at <50% viability.

Conclusion

The described luminescence-based cell viability assay provides a rapid, sensitive, and scalable method for the high-throughput screening of this compound analog libraries.[5][6] This protocol enables the efficient identification of novel cytotoxic compounds that can be advanced into hit-to-lead optimization programs. Subsequent confirmation of primary hits through dose-response studies and orthogonal assays (e.g., caspase activation, cell cycle analysis) is essential for validating their mechanism of action and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Vitexolide E Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of Vitexolide E for experimental use. The following sections offer frequently asked questions, detailed troubleshooting guides, experimental protocols, and relevant biological context to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a labdane-type diterpenoid, a class of natural compounds known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1] Like many diterpenoids, this compound is a lipophilic molecule, which often results in poor solubility in aqueous solutions. This low solubility can be a significant hurdle for in vitro and in vivo studies, as it can lead to compound precipitation, inaccurate concentration measurements, and reduced bioavailability.

Q2: What are the initial steps I should take to dissolve this compound?

For initial stock solutions, it is recommended to use a water-miscible organic solvent in which this compound is readily soluble. Based on data for similar compounds, dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions (e.g., 10-50 mM).[2] It is crucial to ensure the compound is fully dissolved by vortexing or brief sonication. These stock solutions should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[3][4] To address this, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts.[2][5] When preparing working solutions, add the DMSO stock to the pre-warmed aqueous buffer while vortexing vigorously to promote rapid dispersion.[3] If precipitation persists, consider the advanced solubility enhancement techniques detailed in the protocols section.

Q4: Can I adjust the pH of my buffer to improve this compound solubility?

Adjusting the pH can be an effective strategy if the compound has ionizable functional groups.[6] For acidic compounds, increasing the pH above their pKa can form a more soluble salt, while for basic compounds, lowering the pH below their pKa can increase solubility.[6] However, the effectiveness of this method for this compound would depend on its specific pKa, which may need to be determined experimentally. It is also important to consider the pH stability of the compound and the pH requirements of your experimental system.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent results between experiments. - Variability in compound purity or form (e.g., different batches).- Inconsistent preparation of stock or working solutions.- Compound degradation over time in solution.- Ensure consistent sourcing and characterization of this compound.- Prepare fresh working solutions for each experiment from a single, validated stock.- Assess the stability of this compound in your chosen solvent and buffer system over the time course of your experiment.[6]
Low or no observable biological activity. - The compound has precipitated out of the solution, leading to a lower effective concentration.- The compound has low permeability into cells.- Visually inspect your final working solution for any signs of precipitation. If observed, utilize one of the solubility enhancement protocols.- Consider using a formulation with surfactants, which can form micelles to improve apparent solubility and potentially enhance cell uptake.[7]
Difficulty achieving a high enough concentration for in vivo studies. - The inherent low aqueous solubility of this compound limits the concentration in injectable formulations.- Explore the use of co-solvents such as polyethylene glycol (PEG) 400 or propylene glycol, which are often used in parenteral dosage forms.[8]- Nanosuspension is a promising technique to create high-concentration formulations of poorly soluble drugs for in vivo administration.[1]

Solubility Data

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM)
Water25Data not availableData not available
PBS (pH 7.4)25Data not availableData not available
DMSO25Data not availableData not available
Ethanol25Data not availableData not available
Methanol25Data not availableData not available
Acetone25Data not availableData not available

A general workflow for determining the equilibrium solubility of a compound is presented below.

G Workflow for Determining Equilibrium Solubility A Add excess this compound to solvent B Agitate at constant temperature for 24-48h A->B Equilibration C Centrifuge to pellet undissolved solid B->C Phase Separation D Filter supernatant (e.g., 0.22 µm PTFE filter) C->D E Quantify concentration in filtrate (e.g., HPLC) D->E Analysis F Report solubility (mg/mL or mM) E->F G Generalized NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Complex A->B Activates C IκBα B->C Phosphorylates E Ubiquitination & Proteasomal Degradation C->E D NF-κB (p65/p50) D->C F Active NF-κB D->F Release G NF-κB (p65/p50) F->G Translocation Vitexolide_E This compound (Potential Inhibition) Vitexolide_E->B ? H DNA Binding G->H I Transcription of Pro-inflammatory Genes (e.g., IL-6, COX-2) H->I

References

preventing Vitexolide E precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Vitexolide E in your research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in cell culture media, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it precipitate in cell culture?

This compound is a labdane-type diterpenoid, a class of compounds known for its diverse biological activities, including potential cytotoxic and anti-inflammatory properties.[1][2] Like many complex organic molecules, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation can occur when the concentration of this compound exceeds its solubility limit in the media, leading to the formation of visible particles or cloudiness.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving hydrophobic compounds like this compound for use in cell culture experiments.[4][5] It is a polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[5] It is advisable to prepare a high-concentration stock solution of this compound in 100% DMSO.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

High concentrations of DMSO can be toxic to cells.[6] Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize any impact on cell viability and function.[7][8] It is crucial to perform a vehicle control experiment (media with the same final concentration of DMSO without this compound) to assess the effect of the solvent on your specific cell line.

Q4: Can components of the cell culture media cause this compound to precipitate?

Yes, components in the cell culture medium can influence the solubility of a compound.[3][7] Media contain salts, amino acids, vitamins, and, if supplemented, serum proteins that can interact with this compound.[9] For instance, some compounds bind to serum proteins, which can affect their solubility. If you observe precipitation, it's worth testing the solubility of this compound in a simpler buffered solution like PBS to see if media components are contributing to the issue.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Addition to Media The final concentration of this compound exceeds its solubility in the aqueous media.[7]- Decrease the final working concentration of this compound.- Prepare a higher concentration stock solution in DMSO to use a smaller volume for dilution.- Perform serial dilutions of the stock solution directly in the pre-warmed culture medium.[7]
Abrupt change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium.[3]- Add the this compound stock solution to the media dropwise while gently vortexing or swirling to ensure rapid mixing.- Pre-warm the cell culture medium to 37°C before adding the compound.[7]
Precipitation Over Time in the Incubator Temperature shift from room temperature to 37°C affecting solubility.[7]- Pre-warm the cell culture media to 37°C before adding this compound.- Ensure the incubator maintains a stable temperature.
pH shift in the media due to the CO2 environment.[7]- Ensure your medium is properly buffered for the CO2 concentration in your incubator (e.g., with sodium bicarbonate or HEPES).
Interaction with media components over time.[7][9]- Test the stability of this compound in your specific cell culture medium over the duration of your experiment.- Consider reducing the serum concentration if using a serum-containing medium, or test in a serum-free medium if your experiment allows.
Precipitate Observed After Thawing a Frozen Stock Solution Poor solubility of this compound at low temperatures.- Gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved before use.[7]- Prepare fresh stock solutions more frequently.- Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[7]
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound

This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C with appropriate CO2

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing may be necessary.

  • Prepare Serial Dilutions:

    • Pre-warm your cell culture medium to 37°C.

    • Prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. For example, create a 2-fold serial dilution series starting from a high concentration (e.g., 100 µM).

    • To do this, add a small volume of the stock solution to a larger volume of media and mix well. Then, take a portion of this solution and add it to an equal volume of fresh media, and repeat.

  • Incubation and Observation:

    • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) immediately after preparation and at various time points (e.g., 1, 4, 24, and 48 hours).[7]

  • Microscopic Examination:

    • For a more sensitive assessment, place a small aliquot of each dilution onto a microscope slide and examine for the presence of micro-precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the observation period is the maximum soluble concentration for your experimental conditions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering precipitation of this compound.

G cluster_0 cluster_1 cluster_2 start Precipitation Observed? solubility_issue Immediate Precipitation? start->solubility_issue Yes no_precipitate No Precipitation Proceed with Experiment start->no_precipitate No stability_issue Precipitation Over Time? solubility_issue->stability_issue No solution_solubility Decrease Concentration Improve Dilution Technique solubility_issue->solution_solubility Yes stock_issue Precipitate in Stock? stability_issue->stock_issue No solution_stability Pre-warm Media Check pH/CO2 Assess Media Interaction stability_issue->solution_stability Yes solution_stock Warm and Vortex Stock Aliquot to Avoid Freeze-Thaw stock_issue->solution_stock Yes

Caption: Troubleshooting workflow for this compound precipitation.

Signaling Pathway Considerations (Hypothetical)

While the specific signaling pathways modulated by this compound are still under investigation, many diterpenoids are known to interact with key cellular signaling cascades involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways. The diagram below presents a generalized representation of these pathways.

Caption: Potential signaling pathways affected by this compound.

References

troubleshooting inconsistent MIC results with Vitexolide E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Vitexolide E in antimicrobial susceptibility testing, particularly in Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in antimicrobial research?

A1: this compound is a diterpenoid compound that can be isolated from plants of the Vitex genus, such as Vitex negundo.[1][2] Extracts from Vitex negundo have demonstrated antibacterial properties, making its constituent compounds like this compound subjects of interest for the development of new antimicrobial agents.[1][3]

Q2: I am observing significant well-to-well and experiment-to-experiment variation in my MIC results for this compound. What are the common causes?

A2: Inconsistent MIC results are a known challenge in antimicrobial susceptibility testing and can be attributed to several factors. These include variability in the preparation of the bacterial inoculum, differences between laboratories and even between technicians, and the inherent biological variability among bacterial strains.[4][5][6] For natural products like this compound, solubility and interaction with media components can also be significant sources of variation.

Q3: How does the choice of growth medium affect MIC values for this compound?

A3: The growth medium can significantly impact MIC results. Mueller-Hinton (MH) broth is a standard for many bacteria, but its composition can influence the activity of certain compounds.[7] For natural products, components of the media can sometimes antagonize or synergize with the test compound, leading to inconsistent results. It is crucial to use a consistent and appropriate medium for your target microorganism.[7]

Q4: What is the best way to prepare this compound for an MIC assay to ensure consistency?

A4: Due to the often lipophilic nature of compounds like this compound, ensuring it is fully solubilized is critical. Using a small amount of a suitable solvent (like DMSO) to prepare a stock solution is common practice. However, it is essential to ensure the final concentration of the solvent in the assay does not affect bacterial growth. Preparing fresh dilutions for each experiment from a well-characterized stock solution can help minimize variability.

Q5: How should I interpret the MIC results when I see trailing or partial inhibition?

A5: Trailing, where you observe reduced but not complete inhibition over a range of concentrations, can be an issue with some compounds. For certain antibiotics, the MIC is read as the lowest concentration that inhibits ≥80% of growth compared to the control.[8] It is important to establish a consistent endpoint reading criterion and apply it uniformly across all experiments.

Troubleshooting Inconsistent MIC Results

Here are some common issues and troubleshooting steps for inconsistent MIC results with this compound:

Problem Potential Cause Troubleshooting Steps
High variability between replicate wells - Inaccurate pipetting- Uneven bacterial distribution- Precipitation of this compound- Calibrate pipettes regularly.- Ensure the bacterial inoculum is well-mixed before dispensing.- Visually inspect plates for any precipitation of the compound. Consider using a solubilizing agent if necessary, ensuring it doesn't affect bacterial growth.
Inconsistent results between experiments - Variation in inoculum density- Different incubation times or temperatures- Degradation of this compound stock solution- Standardize the inoculum preparation to a specific optical density (e.g., 0.5 McFarland standard).[9]- Use a calibrated incubator and maintain consistent incubation periods.[8]- Prepare fresh stock solutions of this compound or store aliquots at an appropriate temperature to prevent degradation.
MIC values differ from published data - Different bacterial strains used- Variation in experimental protocols (e.g., media, endpoint reading)- Different methods for MIC determination (e.g., broth microdilution vs. agar dilution)- Ensure the strain you are using is the same as in the cited literature. Biological variation between strains can be significant.[5]- Adhere strictly to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI).- Be aware that different methods can yield different MIC values.[10]
No antimicrobial activity observed - this compound is not active against the tested organism- Inactivation of the compound by media components- Experimental error- Test against a known susceptible control strain.- Try a different growth medium.- Review all experimental steps for potential errors.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is a general guideline and should be optimized for the specific bacterial strain and laboratory conditions.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies and inoculate into a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve the desired concentration range.

    • Add the standardized bacterial inoculum to each well containing the diluted this compound.

    • Include a positive control (bacteria with no this compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.[8]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[8][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_vitex Prepare this compound Stock Solution serial_dilution Serial Dilution of This compound in Plate prep_vitex->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Plate prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (18-24h, 37°C) add_inoculum->incubate read_mic Read MIC incubate->read_mic inconsistent Inconsistent Results? read_mic->inconsistent troubleshoot Troubleshoot Protocol inconsistent->troubleshoot Yes consistent Consistent Results inconsistent->consistent No troubleshoot->prep_vitex Review Protocol

Caption: Workflow for troubleshooting inconsistent MIC results.

signaling_pathway cluster_cell Bacterial Cell cluster_targets Potential Targets vitex This compound membrane Cell Membrane vitex->membrane Crosses inhibition Inhibition protein_syn Protein Synthesis (Ribosome) dna_rep DNA Replication cell_wall Cell Wall Synthesis growth_inhibition Bacterial Growth Inhibition protein_syn->growth_inhibition dna_rep->growth_inhibition cell_wall->growth_inhibition inhibition->protein_syn inhibition->dna_rep inhibition->cell_wall

Caption: Potential antimicrobial mechanisms of action for this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Vitexolide E In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Vitexolide E during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a labdane-type diterpenoid isolated from Vitex vestita. Diterpenoids from the Vitex genus are recognized for their interaction with dopamine D2 receptors, which is considered a primary mechanism for their effects on the endocrine system.[1][2][3][4] Additionally, some compounds from Vitex have shown affinity for opioid and estrogen receptors.[4][5]

Q2: What are the potential off-target effects of this compound in vitro?

A2: As a labdane diterpenoid, this compound may exhibit several off-target effects. Labdane diterpenoids are known to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and a subsequent reduction in nitric oxide (NO) production.[6][7] Furthermore, related labdane diterpenoids have demonstrated cytotoxic activity against various cancer and normal cell lines in the low micromolar range, suggesting a potential for off-target cytotoxicity.[8][9][10]

Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?

A3: A dose-response curve should be established for your specific cell line and assay. This will help identify the minimal effective concentration that elicits the desired on-target effect while minimizing off-target responses. It is recommended to use concentrations at or slightly above the IC50 or EC50 for your primary target.

Q4: What are some general strategies to validate that the observed effects are specific to my target of interest?

A4: To confirm on-target activity, consider the following approaches:

  • Use of a structurally unrelated inhibitor: If another inhibitor for your target of interest with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic knockdown/knockout: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should mimic the effects of this compound if the mechanism is on-target.

  • Rescue experiments: If possible, transfecting cells with a mutant version of the target protein that is resistant to this compound should reverse the observed phenotype.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

  • Possible Cause: The observed phenotype may be a result of off-target effects rather than the intended on-target inhibition.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Test a broad range of this compound concentrations to determine if the phenotype is dose-dependent and correlates with the expected IC50 for the primary target.

    • Validate with a Secondary Inhibitor: Use a structurally distinct inhibitor for the same target. If the phenotype is reproduced, it is more likely an on-target effect.

    • Assess Off-Target Pathway Activation: Investigate known off-target pathways for labdane diterpenoids, such as NF-κB signaling.

Issue 2: High Cellular Toxicity

  • Possible Cause: this compound may be engaging off-targets that are essential for cell viability.

  • Troubleshooting Steps:

    • Determine the GI50: Establish the 50% growth inhibition concentration (GI50) in your cell line. For mechanistic studies, use concentrations well below the GI50.

    • Compare with Other Cell Lines: Test the cytotoxicity of this compound on a panel of different cell lines, including non-cancerous lines, to assess for selective toxicity.

    • Shorten Exposure Time: Reduce the incubation time of this compound with the cells to see if toxicity can be minimized while still observing the desired on-target effect.

Data Presentation

Table 1: Cytotoxicity of Related Labdane Diterpenoids in Various Cell Lines

CompoundCell LineCell TypeIC50 (µM)Reference
Vitexolide DHCT-116Human Colon Carcinoma1 < IC50 < 10[9]
Vitexolide DMRC5Human Fetal Lung Fibroblast1 < IC50 < 10[9]
AndrographolideMCF-7Human Breast Adenocarcinoma4.21 µg/mL[10]
AndrographolideHCT-116Human Colon Carcinoma3.82 - 5.12 µg/mL[10]
Labdane Diterpenoid 1RajiHuman Burkitt's Lymphoma>10[8]
Labdane Diterpenoid 2A549Human Lung Carcinoma22.5[8]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: NF-κB Reporter Assay

This protocol is to assess the effect of this compound on the NF-κB signaling pathway.

  • Cell Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in treated cells to that in stimulated, untreated cells.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Phenotype Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Analysis Start->DoseResponse SecondaryInhibitor Validate with Secondary Inhibitor DoseResponse->SecondaryInhibitor OffTargetAssay Assess Off-Target Pathway (e.g., NF-κB) SecondaryInhibitor->OffTargetAssay OnTarget Likely On-Target Effect SecondaryInhibitor->OnTarget Phenotype reproduced OffTargetAssay->OnTarget Phenotype not reproduced and no off-target activation OffTarget Likely Off-Target Effect OffTargetAssay->OffTarget Off-target pathway activated

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

G cluster_1 Hypothesized Signaling Pathway of this compound VitexolideE This compound D2R Dopamine D2 Receptor VitexolideE->D2R Primary Target NFkB_Pathway NF-κB Pathway VitexolideE->NFkB_Pathway Potential Off-Target Prolactin Prolactin Secretion D2R->Prolactin IKK IKK NFkB_Pathway->IKK IkB IκB IKK->IkB inhibits phosphorylation NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocation InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes activates

Caption: Hypothesized signaling pathways for this compound.

G cluster_2 Experimental Workflow for Target Validation Start Hypothesized Target DoseResponse Dose-Response Curve Start->DoseResponse Knockdown Target Knockdown (siRNA/CRISPR) DoseResponse->Knockdown PhenotypeMimicked Phenotype Mimicked? Knockdown->PhenotypeMimicked Rescue Rescue with Resistant Mutant PhenotypeReversed Phenotype Reversed? Rescue->PhenotypeReversed PhenotypeMimicked->Rescue Yes NotValidated Target Not Validated PhenotypeMimicked->NotValidated No Validated Target Validated PhenotypeReversed->Validated Yes PhenotypeReversed->NotValidated No

Caption: Experimental workflow for on-target validation of this compound.

References

enhancing the stability of Vitexolide E in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of Vitexolide E in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a labdane-type diterpenoid isolated from Vitex vestita.[1] Labdane diterpenoids are known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[2][3][4][5] While specific signaling pathways for this compound are not extensively documented, related compounds often modulate key cellular pathways such as NF-κB and apoptosis.[4][6][7][8]

Q2: What are the primary factors that can affect the stability of this compound?

The stability of chemical compounds like this compound is primarily influenced by several factors:

  • Temperature: Higher temperatures generally accelerate the degradation of organic molecules.[9][10][11]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[12][13]

  • pH: The stability of a compound in solution can be highly dependent on the pH of the solvent or buffer.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of sensitive functional groups.[9]

  • Solvent: The choice of solvent can impact the solubility and stability of a compound.[14][15][16]

Q3: What is the recommended solvent for dissolving this compound?

This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For most in vitro biological experiments, DMSO is the most common choice for creating stock solutions. However, it is crucial to be aware that DMSO can sometimes affect the stability of compounds and can have direct effects on experimental systems.[14][15][16][17]

Q4: How should I store this compound solutions?

For optimal stability, this compound solutions, particularly stock solutions in DMSO, should be stored at low temperatures.

Storage ConditionRecommended TemperatureDuration
Long-term Storage -80°CMonths to years
Short-term Storage -20°CWeeks to months
Working Solutions 4°CFor immediate use (within a day)

Data extrapolated from general best practices for storing chemical compounds in DMSO.

It is also highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[17]

Troubleshooting Guides

Issue 1: Loss of this compound activity in long-term experiments.
Potential Cause Troubleshooting Step Rationale
Thermal Degradation Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged incubation at 37°C before the experiment begins.Diterpenoids can be susceptible to degradation at physiological temperatures over extended periods.[9][10]
Photodegradation Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.Many organic compounds are light-sensitive and can degrade upon exposure to light.[12][13]
Oxidative Degradation Consider degassing your solvents or using antioxidants. However, first, perform a control experiment to ensure the antioxidant does not interfere with your assay.The presence of dissolved oxygen can lead to the oxidation of the compound.
Hydrolysis Ensure that the pH of your final culture medium or buffer is within a stable range for the compound. If unsure, a pH stability study may be necessary.Extreme pH values can catalyze the hydrolysis of ester or other labile functional groups.
Issue 2: Inconsistent results between experiments.
Potential Cause Troubleshooting Step Rationale
Inconsistent Stock Solution Stability Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.Repeated changes in temperature can cause degradation and precipitation of the compound.[17]
Variability in Solvent Evaporation When preparing working solutions from a stock, ensure the solvent has completely evaporated if required by the protocol. A gentle stream of nitrogen gas can be used for this purpose.Inconsistent removal of the storage solvent (e.g., DMSO) can lead to variations in the final concentration of this compound.
Precipitation of Compound Visually inspect your working solutions for any signs of precipitation, especially after dilution into aqueous media. If precipitation occurs, consider using a lower final concentration or a different formulation approach.This compound is soluble in organic solvents but may have limited solubility in aqueous buffers, leading to precipitation and a lower effective concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Gently vortex or sonicate the solution in a water bath at room temperature until the compound is completely dissolved. Visually inspect for any undissolved particles.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: General Procedure for Assessing this compound Stability (Forced Degradation Study)

This protocol provides a framework to identify conditions that may degrade this compound.

  • Prepare Solutions: Prepare solutions of this compound at a known concentration in the relevant solvent or buffer.

  • Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored at -80°C.

    • Acidic: Add HCl to achieve a final concentration of 0.1 M.

    • Basic: Add NaOH to achieve a final concentration of 0.1 M.

    • Oxidative: Add 3% hydrogen peroxide.

    • Thermal: Incubate at elevated temperatures (e.g., 40°C, 60°C).

    • Photolytic: Expose to a light source (e.g., UV lamp) as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the concentration of the remaining this compound and the appearance of any degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Data Evaluation: Compare the results from the stressed samples to the control to determine the degradation profile under each condition.

Signaling Pathways and Visualizations

This compound, as a diterpenoid, may influence key cellular signaling pathways involved in inflammation and cell survival, such as the NF-κB and apoptosis pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Many diterpenoids are known to inhibit this pathway.[4]

NF_kB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription (Inflammatory Genes) Nucleus->Gene activates VitexolideE This compound VitexolideE->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway

Diterpenoids can induce apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway.[6][18][19]

Apoptosis_Pathway VitexolideE This compound Bcl2 Bcl-2 (anti-apoptotic) VitexolideE->Bcl2 inhibits Bax Bax (pro-apoptotic) VitexolideE->Bax activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway by this compound.

Experimental Workflow for Stability Assessment

Experimental_Workflow start Prepare this compound Solution stress Expose to Stress Conditions (Temp, Light, pH, Oxidant) start->stress control Store Control at -80°C start->control sampling Collect Samples at Defined Time Points stress->sampling control->sampling analysis Analyze by HPLC-MS/UV sampling->analysis data Compare Stressed vs. Control analysis->data end Determine Degradation Profile data->end

Caption: Workflow for conducting a forced degradation study of this compound.

References

dealing with batch-to-batch variability of Vitexolide E

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vitexolide E. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the batch-to-batch variability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and ensure more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a labdane-type diterpenoid, a class of natural compounds known for their diverse biological activities.[1][2] It is isolated from the leaves of Vitex vestita, a plant species found in regions like Malaysia.[1] Diterpenoids from the Vitex genus have been shown to possess various properties, including anti-proliferative and cytotoxic effects.[1]

Q2: We are observing inconsistent results in our bioassays with different batches of this compound. What could be the cause?

Batch-to-batch variability is a common challenge when working with natural products.[3][4] This inconsistency can stem from several factors related to the source material and production process, including:

  • Natural Variation in the Plant Source: The chemical composition of Vitex vestita can be influenced by genetic differences between plant populations, the geographical location of cultivation, climate, and soil conditions.[3][4]

  • Harvesting and Post-Harvest Processing: The timing of harvest (season and time of day) and subsequent handling, such as drying and storage conditions, can significantly impact the concentration and stability of this compound.[3][5]

  • Extraction and Purification Processes: Variations in extraction solvents, temperature, pressure, and the specific chromatographic techniques used for purification can lead to differences in the purity and impurity profile of the final product between batches.[6]

Q3: How can we assess the purity and consistency of our this compound batches?

To ensure the reliability of your experimental results, it is crucial to implement rigorous quality control measures for each new batch of this compound. We recommend the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for creating a chemical "fingerprint" of each batch. By comparing the chromatograms, you can assess the presence and relative abundance of this compound and any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information by coupling the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the confirmation of this compound's molecular weight and the identification of potential contaminants.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecule, confirming the identity and integrity of this compound in each batch.

Q4: Are there standardized grades or reference standards available for this compound?

Currently, there may not be universally recognized, certified reference standards for this compound in the same way as for well-established synthetic drugs. We recommend purchasing from reputable suppliers who provide a detailed Certificate of Analysis (CoA) with each batch, including data from the analytical techniques mentioned above. If possible, establish an in-house reference standard by thoroughly characterizing one batch and using it as a benchmark for all subsequent batches.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Causes Recommended Solutions
Lower than expected bioactivity in our cell-based assay. 1. Degradation of this compound: The compound may be unstable under your experimental or storage conditions. 2. Lower Purity of the Current Batch: The concentration of the active compound may be lower than in previous batches. 3. Cell Line Variability: Cell passage number and health can affect assay results.1. Assess Stability: Conduct a stability study of this compound in your assay medium. Consider preparing fresh stock solutions for each experiment. 2. Verify Purity and Concentration: Use HPLC to compare the purity profile of the current batch with previous, more active batches. Accurately determine the concentration of your stock solution. 3. Standardize Cell Culture: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
Inconsistent IC50 values between experimental runs. 1. Batch-to-Batch Variability: As discussed in the FAQs, inherent differences between batches are a primary cause. 2. Assay Conditions: Minor variations in cell seeding density, incubation times, or reagent concentrations can lead to significant differences in results.[9] 3. Pipetting Errors: Inaccurate dispensing of the compound or reagents.1. Qualify Each New Batch: Before use in extensive experiments, perform a dose-response curve with each new batch to determine its specific IC50 value. 2. Strict Protocol Adherence: Follow a standardized protocol meticulously. Use a multichannel pipette for consistent cell seeding and reagent addition.[9] 3. Calibrate Equipment: Ensure all pipettes are regularly calibrated.
Unexpected cytotoxicity observed in control cells. 1. Presence of Toxic Impurities: The batch may contain residual solvents or other cytotoxic impurities from the extraction and purification process. 2. Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium, causing physical stress to the cells.1. Analyze for Impurities: Use LC-MS to identify any potential contaminants in the batch. 2. Check Solubility: Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. Determine the solubility of this compound in your specific culture medium.
High background signal in fluorescence-based assays. 1. Autofluorescence: this compound or impurities in the batch may possess intrinsic fluorescence at the excitation and emission wavelengths of your assay.[10]1. Run a Compound-Only Control: Measure the fluorescence of this compound in your assay medium without cells to determine its contribution to the background signal. If significant, consider alternative, non-fluorescent assay methods.

Quantitative Data and Experimental Protocols

Table 1: Analytical Techniques for Quality Control of Diterpenoid Natural Products
Technique Purpose Key Parameters to Monitor Typical Instrumentation
HPLC-PDA/UV Purity assessment, quantification, and chemical fingerprinting.Retention time, peak area, peak purity.HPLC system with a Photodiode Array or UV detector.
LC-MS Molecular weight confirmation, impurity identification, and quantification.Mass-to-charge ratio (m/z), fragmentation pattern.Liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
NMR Structural confirmation and elucidation.Chemical shifts, coupling constants.High-field NMR spectrometer (e.g., 400 MHz or higher).
FTIR Identification of functional groups.Wavenumber of absorbed infrared radiation.Fourier-transform infrared spectrometer.
Protocol: HPLC Fingerprinting for this compound Batch Comparison

This protocol provides a general framework. Specific parameters should be optimized for your particular instrument and column.

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh and dissolve a reference standard of this compound in HPLC-grade methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare working standards by serial dilution of the stock solution.

    • For each new batch of this compound, prepare a solution at the same concentration as the reference standard stock solution.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 70% A and 30% B, increasing to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: As diterpenoids often lack strong chromophores, detection is typically performed at low wavelengths, such as 210 nm.[11]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the working standards to generate a calibration curve.

    • Inject the solutions of the different this compound batches.

    • Compare the chromatograms. Look for consistency in the retention time and peak area of the main this compound peak. Note the presence, absence, or variation in the size of any impurity peaks.

Visualizations

Sources of Batch-to-Batch Variability

cluster_Source Source Material Variation cluster_Processing Processing Variation cluster_Product Final Product Genetics Genetic Diversity Variability Batch-to-Batch Variability (Purity, Impurity Profile, Concentration) Genetics->Variability Environment Geographical Location & Climate Environment->Variability Harvest Harvesting Time & Method Harvest->Variability Extraction Extraction Method Extraction->Variability Purification Purification Protocol Purification->Variability Storage Storage Conditions Storage->Variability

Caption: Potential sources of batch-to-batch variability in natural products.

Quality Control Workflow for this compound

NewBatch Receive New Batch of this compound QC Quality Control Analysis NewBatch->QC HPLC HPLC Fingerprinting QC->HPLC LCMS LC-MS Analysis QC->LCMS NMR NMR Spectroscopy QC->NMR Compare Compare to Reference Standard / Previous Batches HPLC->Compare LCMS->Compare NMR->Compare Pass Batch Accepted for Experiments Compare->Pass Consistent Fail Batch Rejected or Used with Caution Compare->Fail Inconsistent

Caption: A typical quality control workflow for new batches of this compound.

Hypothetical Signaling Pathway for Labdane Diterpenoid-Induced Cytotoxicity

Disclaimer: The specific signaling pathway for this compound has not been fully elucidated. This diagram represents a plausible mechanism based on the known activities of other cytotoxic labdane diterpenoids.

VE This compound (Labdane Diterpenoid) Membrane Cell Membrane Interaction/Damage VE->Membrane ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation (e.g., Caspase-3, -9) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical signaling pathway for cytotoxicity induced by a labdane diterpenoid.

References

Technical Support Center: Managing Vitexolide E Cytotoxicity in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Vitexolide E's cytotoxicity to normal cell lines during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity of this compound in our normal cell line controls. Is this expected?

A1: Yes, some level of cytotoxicity in normal cell lines can be expected with this compound, as it is a bioactive labdane diterpenoid. However, studies on extracts from Vitex trifolia, the plant genus from which this compound is derived, have shown a degree of selectivity, with higher concentrations required to inhibit the growth of normal cells compared to cancer cells. For instance, one study showed that an ethyl acetate extract of Vitex trifolia had an IC50 value of 305 µg/mL on Vero normal monkey kidney cells, while exhibiting IC50 values of 75.23 µg/mL and 88.89 µg/mL on T47D and MCF-7 breast cancer cell lines, respectively[1]. If you are observing excessive toxicity in normal cells at your experimental concentrations, it may be necessary to perform a dose-response study to determine the optimal therapeutic window.

Q2: What strategies can we employ to reduce the off-target cytotoxicity of this compound in our experiments?

A2: Several strategies can be explored to mitigate the cytotoxicity of this compound towards normal cells:

  • Dose Optimization: The most straightforward approach is to carefully titrate the concentration of this compound to a level that is effective against cancer cells but minimally toxic to normal cells.

  • Combination Therapy: Combining this compound with other therapeutic agents can allow for a dose reduction of this compound, thereby decreasing its toxicity to normal cells while potentially achieving a synergistic or additive effect on cancer cells[2][3].

  • Structural Modification/Analog Synthesis: While specific, less toxic analogs of this compound are not yet commercially available, structure-activity relationship (SAR) studies on other natural products suggest that minor chemical modifications can sometimes reduce off-target toxicity while retaining or even enhancing anti-cancer activity[4][5].

  • Advanced Formulation: Encapsulating this compound in nanoparticle-based delivery systems could potentially improve its targeted delivery to cancer cells, thereby reducing its exposure to normal cells.

Q3: What is the potential mechanism of action for this compound-induced cytotoxicity? Can this explain its effects on normal cells?

A3: The precise signaling pathway for this compound is not yet fully elucidated. However, studies on other bioactive compounds from the Vitex genus, such as vitexin, suggest that the cytotoxic effects may be mediated through the induction of apoptosis via the mitochondrial (intrinsic) pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins and caspases, such as caspase-3 and caspase-9[6]. Since this is a fundamental cellular process, it is plausible that at higher concentrations, this compound could also trigger apoptosis in normal cells.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
  • Possible Cause: Inconsistent cell seeding density, variations in compound dissolution, or fluctuations in incubation conditions.

  • Troubleshooting Steps:

    • Ensure a consistent number of cells are seeded in each well.

    • Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) for each experiment and ensure complete dissolution.

    • Maintain stable temperature, humidity, and CO2 levels in the incubator throughout the experiment.

    • Include positive and negative controls in every assay plate.

Issue 2: No Clear Dose-Response Relationship
  • Possible Cause: The concentration range of this compound may be too high or too low. The compound may have precipitated out of solution at higher concentrations.

  • Troubleshooting Steps:

    • Widen the range of concentrations tested in your dose-response experiments.

    • Visually inspect the wells with the highest concentrations for any signs of precipitation.

    • Consider using a different solvent or a solubilizing agent if solubility is an issue.

Issue 3: Discrepancies Between Different Cytotoxicity Assays
  • Possible Cause: Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).

  • Troubleshooting Steps:

    • Understand the principle of each assay you are using. For example, an MTT assay measures metabolic activity, while an LDH release assay measures membrane damage.

    • It is recommended to use at least two different cytotoxicity assays based on different principles to confirm your results.

Quantitative Data Summary

The following table summarizes the available in-vitro cytotoxicity data for extracts and compounds from the Vitex genus, including other labdane diterpenoids, to provide a comparative reference for researchers working with this compound.

Compound/ExtractCell LineCell TypeIC50 ValueReference
Vitex trifolia (Ethyl Acetate Extract)VeroNormal Monkey Kidney305 µg/mL[1]
Vitex trifolia (Ethyl Acetate Extract)T47DHuman Breast Cancer75.23 µg/mL[1]
Vitex trifolia (Ethyl Acetate Extract)MCF-7Human Breast Cancer88.89 µg/mL[1]
Vitex trifolia (Petroleum Ether Extract)VeroNormal Monkey Kidney> 6.71 µg/mL (weak cytotoxicity)[1]
Vitex trifolia (Petroleum Ether Extract)MCF-7Human Breast Cancer0.41 µg/mL[1]
Vitex trifolia (n-Hexane Fraction)MCF-7Human Breast Cancer41.06 µg/mL[7]
Vitex trifolia (Methanol Extract Residue)Hep-G2Human Liver Cancer6 µg/mL[8]
Labdane Diterpenoid 1RajiHuman B-cell Lymphoma1.2 - 22.5 µM[9]
Labdane Diterpenoid 2Blood Cancer Cell LinesHuman Blood Cancers1.2 - 22.5 µM[9]
Labdane Diterpenoid 4Blood Cancer Cell LinesHuman Blood Cancers1.2 - 22.5 µM[9]
Labdane Diterpenoids 1, 2, 4Solid Cancer & Normal Cell LinesVariousNot cytotoxic[9]
13S-nepetaefolin (Labdane Diterpenoid)HCC70Triple-Negative Breast Cancer24.65 ± 1.18 µM[10]
Nepetaefuran (Labdane Diterpenoid)HCC70Triple-Negative Breast Cancer73.66 ± 1.10 µM[10]
Leonotinin (Labdane Diterpenoid)HCC70Triple-Negative Breast Cancer94.89 ± 1.10 µM[10]
Dubiin (Labdane Diterpenoid)HCC70Triple-Negative Breast Cancer127.90 ± 1.23 µM[10]
Labdane Diterpenoids (from L. ocymifolia)MCF-12ANon-tumorigenic Breast EpithelialNot cytotoxic[10]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted for determining the cytotoxic effect of this compound on both cancerous and normal adherent cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • Lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a maximum LDH release control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Maximum LDH Release Control: One hour before the end of the incubation period, add lysis buffer to the maximum LDH release control wells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (from the kit) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance of the treated wells relative to the maximum LDH release control.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Dose-Response Assessment cluster_1 Phase 2: Strategy Implementation cluster_2 Phase 3: Evaluation of Reduced Cytotoxicity Cell_Seeding Seed Normal and Cancer Cell Lines Vitexolide_E_Treatment Treat with Serial Dilutions of this compound Cell_Seeding->Vitexolide_E_Treatment Cytotoxicity_Assay Perform Cytotoxicity Assays (e.g., MTT, LDH) Vitexolide_E_Treatment->Cytotoxicity_Assay IC50_Determination Determine IC50 Values for Normal and Cancer Cells Cytotoxicity_Assay->IC50_Determination Strategy_Selection Select Strategy: - Combination Therapy - Analog Synthesis - Formulation IC50_Determination->Strategy_Selection Combination_Treatment Co-administer this compound with another agent Strategy_Selection->Combination_Treatment Analog_Testing Synthesize and Test This compound Analogs Strategy_Selection->Analog_Testing Formulation_Development Develop and Test Targeted Formulation Strategy_Selection->Formulation_Development Re-evaluate_Cytotoxicity Re-assess Cytotoxicity of new treatment Combination_Treatment->Re-evaluate_Cytotoxicity Analog_Testing->Re-evaluate_Cytotoxicity Formulation_Development->Re-evaluate_Cytotoxicity Compare_IC50 Compare IC50 Values with this compound alone Re-evaluate_Cytotoxicity->Compare_IC50 Selectivity_Index Calculate Selectivity Index Compare_IC50->Selectivity_Index

Caption: Workflow for reducing this compound cytotoxicity.

Apoptosis_Pathway cluster_0 Mitochondrial (Intrinsic) Pathway Vitexolide_E This compound Bcl2 Bcl-2 Vitexolide_E->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathway of this compound.

References

Technical Support Center: Overcoming Drug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide provides generalized information on overcoming drug resistance in cancer cells. As of the latest literature search, specific mechanisms of resistance to Vitexolide E have not been extensively documented. Therefore, this guide is based on established principles of cancer drug resistance observed with other chemotherapeutic agents. The protocols and troubleshooting advice provided are intended as a starting point for researchers encountering resistance to novel compounds like this compound.

Troubleshooting Guide

This guide addresses common issues researchers may face during in vitro experiments, suggesting potential causes and solutions related to drug resistance.

Observed Problem Potential Cause (Hypothesis) Recommended Next Steps
Decreased cell death or cytotoxicity at previously effective concentrations of this compound. Development of acquired resistance. This could be due to multiple factors including increased drug efflux, target protein mutation, or activation of pro-survival signaling pathways.[1][2][3]1. Confirm IC50 Shift: Perform a dose-response curve (e.g., MTT or CellTiter-Glo assay) to quantify the change in the half-maximal inhibitory concentration (IC50).2. Investigate Drug Efflux: Use flow cytometry to measure intracellular drug accumulation. Co-treatment with efflux pump inhibitors (e.g., verapamil for P-gp) can indicate the involvement of ABC transporters.[3]3. Assess Target Engagement: If the molecular target of this compound is known, use techniques like Western Blot or cellular thermal shift assays (CETSA) to check for target protein expression levels or mutations.
Altered cell morphology and increased migratory/invasive potential after prolonged treatment. Epithelial-to-Mesenchymal Transition (EMT) has been linked to drug resistance.[4]1. Analyze EMT Markers: Use Western Blot or immunofluorescence to assess the expression of EMT markers (e.g., decreased E-cadherin, increased N-cadherin, Vimentin, Snail/Slug).2. Functional Assays: Perform wound-healing or transwell migration assays to quantify changes in cell motility and invasion.
No significant change in cell viability, but a marked decrease in apoptosis. Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.[1][5]1. Apoptosis Assays: Use Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells.2. Western Blot Analysis: Profile the expression of key apoptosis-related proteins (e.g., Bcl-2 family members like Bcl-2, Bcl-xL, Bax, Bak, and caspases like Caspase-3, -9).[5]
Initial drug response followed by rapid regrowth of a subpopulation of cells. Presence of a pre-existing resistant clone or cancer stem cells (CSCs).[3]1. Single-Cell Cloning: Isolate and expand single-cell clones to test for inherent resistance.2. CSC Marker Analysis: Use flow cytometry to analyze the expression of CSC markers relevant to your cancer type (e.g., CD44, CD133, ALDH activity).

Frequently Asked Questions (FAQs)

Q1: What are the common molecular mechanisms of acquired drug resistance in cancer cells?

A1: Acquired resistance is a multifaceted issue.[6][7] Common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump drugs out of the cell.[3]

  • Alteration of Drug Targets: Mutations in the target protein that prevent the drug from binding effectively.

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibited pathway by upregulating parallel pro-survival pathways, such as the PI3K/Akt or MAPK/ERK pathways.

  • Enhanced DNA Repair Mechanisms: Increased capacity to repair DNA damage induced by chemotherapeutic agents.[1][2]

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins.[1]

  • Epigenetic Modifications: Changes in DNA methylation or histone modification that alter the expression of genes involved in drug sensitivity.[8]

Q2: How can I develop a this compound-resistant cell line for my research?

A2: Drug-resistant cell lines are valuable models for studying resistance mechanisms.[6] A common method is through continuous exposure to the drug:

  • Initial Exposure: Treat the parental cancer cell line with the IC50 concentration of this compound.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume proliferation. This process can take several months.

  • Pulsed Treatment: Alternatively, use a high concentration of the drug for a short period, followed by a recovery phase in drug-free medium. Repeat this cycle multiple times.[6]

  • Validation: Once a resistant population is established, confirm the shift in IC50 compared to the parental cell line.

Q3: What are some strategies to overcome this compound resistance in my experiments?

A3: Several strategies can be explored to circumvent drug resistance:

  • Combination Therapy: Combine this compound with other agents that have different mechanisms of action. This can target multiple pathways simultaneously and reduce the likelihood of resistance.[4][9]

  • Targeting Resistance Pathways: If a specific resistance mechanism is identified (e.g., upregulation of a survival pathway), use an inhibitor for a key protein in that pathway. For example, if the PI3K/Akt pathway is activated, a PI3K inhibitor could be used in combination with this compound.

  • Inhibition of Drug Efflux Pumps: Use inhibitors of ABC transporters, such as verapamil or cyclosporin A, to increase the intracellular concentration of this compound.

  • Epigenetic Modulators: Drugs like histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors can sometimes re-sensitize resistant cells to chemotherapy.[8]

Signaling Pathways in Drug Resistance

Understanding the signaling pathways involved in cell survival and proliferation is crucial for identifying potential mechanisms of resistance. Below are diagrams of two key pathways often implicated in cancer drug resistance.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival

Caption: The PI3K/Akt/mTOR signaling pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.

2. Western Blot Analysis for Protein Expression

  • Objective: To detect and quantify the expression levels of specific proteins involved in resistance mechanisms.

  • Methodology:

    • Treat cells with this compound at the desired concentration and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., Bcl-2, Akt, ERK, P-gp) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Objective: To measure the mRNA expression levels of genes potentially involved in resistance (e.g., ABC transporters, EMT markers).

  • Methodology:

    • Treat cells as required and harvest them.

    • Isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression between treated and control samples.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM) ± SDResistance Index (RI)
Parental MCF-748 hours2.5 ± 0.31.0
This compound-Resistant MCF-748 hours25.8 ± 2.110.3
Parental A54948 hours5.1 ± 0.61.0
This compound-Resistant A54948 hours42.3 ± 3.58.3
Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.

Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells

ProteinParental Cells (Relative Expression)Resistant Cells (Relative Expression)Fold Change
P-gp (MDR1)1.08.2↑ 8.2
Bcl-21.04.5↑ 4.5
p-Akt (S473)1.06.1↑ 6.1
E-Cadherin1.00.3↓ 0.7
Expression levels are normalized to a loading control and then to the parental cell line.

References

addressing autofluorescence of Vitexolide E in imaging assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering autofluorescence associated with Vitexolide E in cellular imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with fluorescence imaging?

This compound is a novel diterpenoid compound under investigation for its potential therapeutic properties. Structurally, it contains intrinsic fluorophores that, when excited by light sources used in fluorescence microscopy, emit a broad spectrum of light. This phenomenon, known as autofluorescence, can obscure the signal from specific fluorescent labels (e.g., GFP, fluorescently-tagged antibodies), leading to false positives and complicating data interpretation.

Q2: What are the spectral properties of this compound's autofluorescence?

The autofluorescence of this compound is broad, with excitation and emission maxima that overlap significantly with commonly used fluorophores. The table below summarizes its approximate spectral characteristics. This broad emission profile means it can be detected across multiple channels, from DAPI to Cy3.

Table 1: Approximate Spectral Properties of this compound Autofluorescence

PropertyWavelength (nm)Common Channel Overlap
Excitation Maximum~420 nmDAPI, CFP
Emission Maximum~530 nmFITC, GFP, Alexa 488
Emission Range (FWHM)450 - 650 nmDAPI, FITC, TRITC/RFP

Q3: How can I confirm that the background signal in my images is from this compound?

To confirm that this compound is the source of the autofluorescence, you should prepare a control sample of your cells or tissue treated with this compound but without any of your specific fluorescent labels. Image this sample using the same settings (laser power, exposure time, gain) as your fully stained experimental samples. A significant signal in the unstained, this compound-treated sample confirms it as the source of the autofluorescence.

Troubleshooting Guide

Problem: My control cells (treated with this compound but no fluorescent probe) show a bright signal in my channel of interest (e.g., GFP/FITC).

This is the classic presentation of this compound-induced autofluorescence. The compound itself is fluorescent and is being excited by your microscope's light source.

  • Solution 1: Spectral Unmixing. If you have a spectral confocal microscope, you can separate the known emission spectrum of this compound from your specific probe's spectrum. See Protocol 1 .

  • Solution 2: Photobleaching. this compound's fluorescence may be more susceptible to photobleaching than your specific probe. You can intentionally photobleach the sample before your final image acquisition. See Protocol 2 .

  • Solution 3: Chemical Quenching. Reagents like Sudan Black B can quench autofluorescence from lipophilic sources. This should be used as a last resort as it can also quench your specific signal. See Protocol 3 .

Problem: The signal from my fluorescent probe is weak and difficult to distinguish from the background fluorescence caused by this compound.

This issue arises from a low signal-to-noise ratio where the "noise" is the autofluorescence.

  • Solution 1: Use Brighter Fluorophores. Switch to fluorophores with higher quantum yields and extinction coefficients (e.g., Alexa Fluor Plus series, iBright Fluorophores).

  • Solution 2: Shift to a "Quieter" Spectral Region. If possible, use fluorescent probes in the far-red or near-infrared spectrum (e.g., Cy5, Alexa Fluor 647), as this compound's autofluorescence is significantly weaker in this range.

  • Solution 3: Image Subtraction. Acquire an image of an unstained, this compound-treated control sample and use image analysis software to subtract this "background" image from your experimental image. This requires highly consistent imaging conditions.

Autofluorescence Mitigation Protocols

Protocol 1: Linear Spectral Unmixing

This is the most accurate method for separating signals with overlapping spectra, but it requires a confocal microscope with a spectral detector.

Methodology:

  • Prepare Reference Samples:

    • Sample A: Cells/tissue treated with this compound only (no fluorescent labels).

    • Sample B: Cells/tissue stained with your specific fluorescent probe only (no this compound).

  • Acquire Reference Spectra:

    • On the spectral confocal, image Sample A and record the emission spectrum of this compound's autofluorescence.

    • Image Sample B and record the emission spectrum of your specific fluorophore.

  • Acquire Experimental Image: Image your fully stained, this compound-treated experimental sample using the same spectral detector settings.

  • Perform Unmixing: Use the microscope's software to perform linear unmixing. Define the spectra from Step 2 as the components to be separated. The software will then generate two new images: one showing only the signal from your specific probe and another showing only the autofluorescence.

cluster_input Inputs cluster_process Process cluster_output Outputs exp_sample Experimental Sample (Probe + this compound) acq_exp Acquire Experimental Image exp_sample->acq_exp ref_probe Reference 1 (Probe Only) acq_spectra Acquire Reference Spectra ref_probe->acq_spectra ref_af Reference 2 (this compound Only) ref_af->acq_spectra unmix Linear Unmixing (Software Algorithm) acq_spectra->unmix Reference Spectra acq_exp->unmix Mixed Signal clean_img Corrected Image (Probe Signal) unmix->clean_img af_img Autofluorescence Image (this compound Signal) unmix->af_img

Workflow for spectral unmixing to isolate the probe signal.

Protocol 2: Pre-Acquisition Photobleaching

This method leverages the potentially higher photosensitivity of this compound compared to modern, stable fluorophores.

Methodology:

  • Determine Bleaching Parameters:

    • Using a this compound-only control sample, find the optimal laser line for excitation (e.g., 405 nm or 488 nm).

    • Expose a region of interest (ROI) to high-intensity laser light from that line.

    • Monitor the fluorescence decay over time to determine the duration required to reduce the autofluorescence by >80%.

  • Verify Probe Stability: Using a sample with your specific probe only, expose it to the same photobleaching protocol determined in Step 1. Confirm that the signal from your probe does not significantly decrease. If it does, this method is not suitable.

  • Apply to Experimental Sample:

    • Before acquiring your final image, run the pre-acquisition photobleaching protocol on your experimental sample.

    • Immediately following the bleaching step, switch to your standard imaging protocol to capture the image of your now more prominent specific probe.

Protocol 3: Chemical Quenching with Sudan Black B

This is an irreversible method best suited for fixed and permeabilized cells. Use with caution as it can reduce the intensity of your target signal.

Methodology:

  • Prepare Quenching Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Filter the solution through a 0.2 µm filter to remove any precipitate.

  • Standard Staining: Perform your immunofluorescence or other staining protocol as usual, up to the final wash steps before mounting.

  • Incubation:

    • After the final wash, incubate the coverslips/slides in the 0.1% Sudan Black B solution for 5-10 minutes at room temperature in the dark.

    • Note: Incubation time may need to be optimized. Shorter times may be sufficient and can help preserve the specific signal.

  • Washing: Briefly wash the samples in PBS or TBST to remove excess Sudan Black B. Do not over-wash, as this can extract the quencher from the tissue.

  • Mount and Image: Mount the coverslips using an appropriate mounting medium and proceed with imaging.

start Start: Experimental Goal q1 Do you have a spectral detector? start->q1 q2 Is the probe photostable? q1->q2 No unmix Use Spectral Unmixing (Protocol 1) q1->unmix Yes q3 Is the sample fixed? q2->q3 No bleach Use Photobleaching (Protocol 2) q2->bleach Yes quench Use Chemical Quenching (Protocol 3) q3->quench Yes alt Consider far-red probes or image subtraction q3->alt No (Live Cells)

Decision tree for choosing an autofluorescence mitigation strategy.

Summary of Mitigation Techniques

Table 2: Comparison of Autofluorescence Mitigation Strategies

MethodProsConsBest For
Spectral Unmixing Highly accurate; preserves signal integrity.Requires specialized and expensive equipment.Confocal microscopy with overlapping signals.
Photobleaching No chemical additions; can be done on any system.Can damage the sample or specific probe; time-consuming.Photostable probes and photosensitive AF.
Chemical Quenching Simple and fast.Can reduce specific signal; irreversible; for fixed samples only.Severely autofluorescent fixed samples.
Image Subtraction Computationally straightforward.Highly sensitive to imaging conditions; can introduce artifacts.Widefield imaging with stable conditions.
Far-Red Probes Avoids the autofluorescence spectrum entirely.May require different lasers/detectors; probe availability.Experiments where probe choice is flexible.

Validation & Comparative

Comparative Cytotoxicity Analysis: Vitexolide E vs. Vitexolide A

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic profiles of Vitexolide E and Vitexolide A remains an area requiring further dedicated research. Currently, direct comparative studies and specific cytotoxicity data (such as IC50 values) for the isolated forms of this compound and Vitexolide A are not available in the public domain. However, valuable insights can be gleaned from studies on extracts of Vitex species, which contain a variety of bioactive compounds, including vitexolides.

This guide synthesizes the available, albeit indirect, data to provide a comparative overview for researchers, scientists, and drug development professionals. The information presented is based on the cytotoxic activity of extracts from Vitex species and the known signaling pathways affected by other compounds from this genus. It is crucial to underscore that these findings are not specific to purified this compound and Vitexolide A and should be interpreted with caution.

Data Presentation: Cytotoxicity of Vitex Species Extracts

The following table summarizes the cytotoxic activity of various extracts from Vitex species against different cancer cell lines. This data provides a potential, though indirect, indication of the cytotoxic potential of the constituent compounds, which may include this compound and Vitexolide A.

Plant SourceExtract TypeCancer Cell LineIC50 Value (µg/mL)
Vitex trifoliaEthanol ExtractMCF-7 (Breast Cancer)98.69
Vitex trifolian-Hexane FractionMCF-7 (Breast Cancer)41.06

Experimental Protocols

The following section details a general methodology for assessing the cytotoxicity of plant extracts, based on common practices in the cited research.

Cell Culture and Treatment

Human cancer cell lines, such as MCF-7 (breast adenocarcinoma), are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of the plant extracts or isolated compounds for a specified duration (typically 24-72 hours).

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. Following treatment, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are subsequently dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the substance that inhibits 50% of cell growth, is then determined from the dose-response curve.

Potential Signaling Pathways

While specific signaling pathways for this compound and Vitexolide A have not been elucidated, studies on other compounds from the Vitex genus, such as vitexin, suggest potential mechanisms of action that may be relevant. These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that plays a crucial role in regulating the immune response to infection and in cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell proliferation and survival. Some compounds from Vitex have been shown to inhibit the NF-κB signaling pathway, leading to the suppression of cancer cell growth.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activates IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB Phosphorylates IκB IκB IκB Degradation Degradation IκB->Degradation Ubiquitination & Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB->NF-κB Releases Gene_Expression Target Gene Expression NF-κB_n->Gene_Expression Induces Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Proliferation Proliferation Gene_Expression->Proliferation Inflammation Inflammation Gene_Expression->Inflammation Vitex_Compound Vitexolide A/E (Hypothesized) Vitex_Compound->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Vitexolides.

Mitochondrial Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is another critical mechanism for eliminating cancer cells. This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, which are the executioners of apoptosis. Some Vitex compounds have been found to induce apoptosis by modulating this pathway.

Mitochondrial_Apoptosis cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Pro-apoptotic Pro-apoptotic (Bax, Bak) Mitochondrion_mem Mitochondrial Membrane Pro-apoptotic->Mitochondrion_mem Permeabilizes Anti-apoptotic Anti-apoptotic (Bcl-2, Bcl-xL) Anti-apoptotic->Pro-apoptotic Cytochrome_c Cytochrome c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3 Effector Caspases (Caspase-3) Apoptosome->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Mitochondrion_mem->Cytochrome_c Releases Vitex_Compound Vitexolide A/E (Hypothesized) Vitex_Compound->Pro-apoptotic Activates Vitex_Compound->Anti-apoptotic Inhibits

Caption: Hypothesized induction of the mitochondrial apoptosis pathway by Vitexolides.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a general workflow for screening the cytotoxic activity of natural compounds.

Experimental_Workflow Start Start Compound_Isolation Isolate this compound and Vitexolide A Start->Compound_Isolation Treatment Treat Cells with Compounds Compound_Isolation->Treatment Cell_Culture Culture Cancer Cell Lines Cell_Culture->Treatment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Data_Analysis Analyze Data & Determine IC50 Cytotoxicity_Assay->Data_Analysis Mechanism_Study Investigate Signaling Pathways Data_Analysis->Mechanism_Study End End Mechanism_Study->End

Caption: General workflow for assessing the cytotoxicity of natural compounds.

A Comparative Analysis of the Antibacterial Efficacy of Vitex Species Extracts and Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the global pursuit of novel antimicrobial agents, natural products are a promising frontier. This guide provides a comparative analysis of the antibacterial activity of extracts from the Vitex genus, plants with a rich history in traditional medicine, and vancomycin, a glycopeptide antibiotic widely used for treating serious Gram-positive bacterial infections. While data on the specific compound Vitexolide E is not available in the current body of scientific literature, this comparison focuses on the documented antibacterial properties of Vitex species extracts against a range of pathogenic bacteria, juxtaposed with the well-established efficacy of vancomycin.

Data Presentation: Quantitative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for vancomycin against several key bacterial pathogens. It is important to note that direct MIC values for this compound are not available. Instead, we present qualitative and semi-quantitative data on the activity of various Vitex species extracts.

Bacterial Strain Vancomycin MIC (µg/mL) Vitex Species Extracts Activity
Staphylococcus aureus0.5 - 2.0[1][2][3]Extracts of Vitex negundo and Vitex trifolia show significant activity.[4][5][6] Leaf essential oil of V. negundo exhibited a maximum antimicrobial index of 1.5 against S. aureus.[5]
Bacillus subtilis≤ 4.0[7][8]Vitex negundo and Vitex trifolia extracts demonstrate prominent antibacterial activity.[4][9][10]
Escherichia coliGenerally resistant (MICs often >128 µg/mL)[11]Extracts of Vitex negundo and Vitex trifolia have shown inhibitory effects.[4][5][10]
Pseudomonas aeruginosaGenerally resistant (MICs often >128 µg/mL)[12][13]Some extracts of Vitex negundo have demonstrated activity against P. aeruginosa.[4][5]

Note: The activity of plant extracts is influenced by the solvent used for extraction and the specific phytochemical composition, which can vary.

Experimental Protocols

The data presented in this guide are derived from standard antimicrobial susceptibility testing methods.

Determination of Minimum Inhibitory Concentration (MIC) for Vancomycin

The MIC for vancomycin is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution:

cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_suspension Prepare standardized bacterial suspension (0.5 McFarland) start->bacterial_suspension inoculation Inoculate microtiter plate wells containing vancomycin dilutions with bacterial suspension bacterial_suspension->inoculation serial_dilution Prepare serial two-fold dilutions of vancomycin in Mueller-Hinton Broth (MHB) serial_dilution->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation observation Observe for visible bacterial growth (turbidity) incubation->observation mic_determination Determine MIC: lowest concentration with no visible growth observation->mic_determination end End mic_determination->end

Workflow for determining the Minimum Inhibitory Concentration (MIC) of vancomycin.

Antibacterial Activity of Vitex Species Extracts

The antibacterial activity of Vitex extracts is often assessed using the agar well diffusion method.

Workflow for Agar Well Diffusion:

cluster_prep Preparation cluster_assay Assay cluster_results Results start Start agar_plate Prepare Mueller-Hinton Agar (MHA) plates start->agar_plate bacterial_lawn Inoculate MHA plate with a standardized bacterial suspension to create a lawn agar_plate->bacterial_lawn wells Create wells in the agar bacterial_lawn->wells add_extract Add Vitex extract to the wells wells->add_extract incubation Incubate at 37°C for 24 hours add_extract->incubation measure_zone Measure the diameter of the zone of inhibition around the wells incubation->measure_zone end End measure_zone->end

Workflow for assessing the antibacterial activity of Vitex extracts.

Signaling Pathways and Mechanisms of Action

Vancomycin

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall in Gram-positive bacteria.

Mechanism of Action of Vancomycin:

vancomycin Vancomycin binding Binding vancomycin->binding d_ala D-Ala-D-Ala terminus of peptidoglycan precursors d_ala->binding transglycosylation Inhibition of Transglycosylation binding->transglycosylation transpeptidation Inhibition of Transpeptidation binding->transpeptidation cell_wall Weakened Cell Wall transglycosylation->cell_wall transpeptidation->cell_wall lysis Cell Lysis cell_wall->lysis

Simplified signaling pathway of vancomycin's mechanism of action.

Vitex Species Extracts

The antibacterial activity of Vitex extracts is attributed to a complex mixture of phytochemicals, including terpenoids, flavonoids, and alkaloids.[4][9] The exact mechanisms of action are not fully elucidated but are likely multifaceted, potentially involving:

  • Disruption of the bacterial cell membrane: Terpenoids, for instance, are known to damage cell membranes.[9]

  • Inhibition of bacterial enzymes: Flavonoids and other phenolic compounds can interfere with essential bacterial enzymes.

  • Interference with nucleic acid synthesis.

Conclusion

Vancomycin remains a potent antibiotic against a wide range of Gram-positive bacteria, with a well-defined mechanism of action. Extracts from Vitex species have demonstrated promising broad-spectrum antibacterial activity in numerous in vitro studies, suggesting their potential as a source for novel antimicrobial compounds. However, a direct comparison with isolated compounds like this compound is not yet possible due to a lack of specific data. Further research, including the isolation and characterization of active compounds from Vitex and determination of their specific MICs and mechanisms of action, is crucial to fully understand their therapeutic potential and to enable direct comparisons with established antibiotics like vancomycin. This will be a critical step in the development of new and effective antibacterial agents from natural sources.

References

Identifying Molecular Targets of Vitexolide E in Colon Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for identifying and validating the molecular targets of Vitexolide E, a novel natural compound with putative anti-cancer activity, within the context of colon cancer. Due to the current scarcity of published data specifically on this compound, this document outlines a comprehensive strategy based on established methodologies and compares its potential mechanisms with well-characterized anti-colon cancer agents. This approach serves as a roadmap for investigating this compound and similar novel compounds.

Comparative Landscape of Molecular Targets in Colon Cancer

The treatment of colorectal cancer (CRC) has evolved with the identification of key molecular targets. Novel compounds like this compound are evaluated against this backdrop. Below is a comparison of established and emerging molecular targets in CRC, providing a benchmark for assessing the potential mechanism of action of new therapeutic candidates.

Target PathwayKey ProteinsApproved/Investigational DrugsKnown Effects in Colon CancerPotential Role of this compound (Hypothetical)
EGFR Signaling EGFR, KRAS, BRAFCetuximab, Panitumumab, EncorafenibInhibition of proliferation and survival in RAS/BRAF wild-type tumors[1].Could potentially modulate EGFR activity or downstream effectors.
Angiogenesis VEGFBevacizumab, RamucirumabInhibition of tumor blood vessel formation, restricting nutrient supply[2].May inhibit VEGF production or receptor signaling.
Wnt/β-catenin Signaling APC, β-catenin, TCF/LEFICG-001 (investigational)Inhibition of proliferation and stemness by preventing β-catenin nuclear translocation[3].Could potentially downregulate β-catenin levels or inhibit its transcriptional activity.
PI3K/Akt/mTOR Pathway PI3K, Akt, mTORAlpelisib, Everolimus (in other cancers)Inhibition of cell growth, proliferation, and survival[4].May act as an inhibitor of key kinases in this pathway.
Apoptosis Regulation Bcl-2 family, CaspasesVenetoclax (in other cancers)Induction of programmed cell death in cancer cells[5][6].Could potentially induce apoptosis by modulating Bcl-2 family proteins or activating caspases.
DNA Damage Response PARP, TopoisomeraseOlaparib, IrinotecanInduction of synthetic lethality in DNA repair-deficient tumors; inhibition of DNA replication[2].May induce DNA damage or interfere with DNA repair mechanisms.

Experimental Protocols for Target Identification and Validation

To elucidate the molecular targets of this compound, a multi-pronged experimental approach is necessary. The following protocols are standard methodologies used to identify and validate the mechanism of action of novel anti-cancer compounds.

Cell Viability and Apoptosis Assays
  • Objective: To determine the cytotoxic and apoptotic effects of this compound on colon cancer cell lines.

  • Methodology:

    • Cell Culture: Human colon cancer cell lines (e.g., HCT116, HT-29, SW480) and a normal colon epithelial cell line (e.g., NCM460) are cultured under standard conditions.

    • MTT Assay: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 24, 48, and 72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved. Absorbance is measured to determine cell viability and calculate the IC50 value.

    • Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to quantify early and late apoptotic cells.

    • Caspase Activity Assay: Caspase-3/7, -8, and -9 activities are measured using luminogenic or colorimetric substrates to determine the apoptotic pathway (intrinsic vs. extrinsic)[7].

Target Identification using Proteomics
  • Objective: To identify the direct protein targets of this compound.

  • Methodology (Affinity Purification-Mass Spectrometry):

    • Probe Synthesis: this compound is chemically modified to incorporate a linker and a biotin tag.

    • Cell Lysis and Incubation: Colon cancer cell lysates are incubated with the biotinylated this compound probe.

    • Affinity Purification: The probe-protein complexes are captured using streptavidin-coated magnetic beads.

    • Mass Spectrometry: The captured proteins are eluted, digested, and analyzed by LC-MS/MS to identify the proteins that bind to this compound.

Validation of Target Engagement and Downstream Signaling
  • Objective: To confirm the interaction of this compound with its putative target and assess the impact on downstream signaling pathways.

  • Methodology:

    • Western Blotting: Colon cancer cells are treated with this compound, and the expression and phosphorylation status of the identified target and key proteins in relevant signaling pathways (e.g., p-Akt, p-ERK, Bcl-2, cleaved PARP) are analyzed.

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a target protein upon ligand binding.

    • Kinase Assays: If the target is a kinase, in vitro kinase assays are performed using recombinant protein, ATP, and a specific substrate to measure the inhibitory effect of this compound.

    • Gene Silencing (siRNA/shRNA): The identified target is knocked down using siRNA or shRNA. The effect of this compound on cell viability is then re-evaluated. A diminished effect of the compound in the knockdown cells would validate the target's importance.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways in colon cancer that could be targeted by this compound and a typical experimental workflow for its investigation.

G Figure 1. PI3K/Akt/mTOR Signaling Pathway in Colon Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K eIF4E 4E-BP1 mTORC1->eIF4E Transcription Gene Transcription (Proliferation, Survival) p70S6K->Transcription eIF4E->Transcription Inhibits translation when unphosphorylated G Figure 2. Experimental Workflow for this compound Target ID cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_preclinical Preclinical Phase start This compound phenotypic_screening Phenotypic Screening (Cell Viability, Apoptosis Assays) start->phenotypic_screening target_id Target Identification (Affinity Purification-MS) phenotypic_screening->target_id Identifies biological activity target_engagement Target Engagement (CETSA, Western Blot) target_id->target_engagement Identifies putative targets pathway_analysis Pathway Analysis (Phosphoproteomics, Western Blot) target_engagement->pathway_analysis functional_validation Functional Validation (siRNA/shRNA Knockdown) pathway_analysis->functional_validation in_vivo In Vivo Models (Xenografts) functional_validation->in_vivo Validates target relevance G Figure 3. Intrinsic Apoptosis Pathway cluster_stimuli Apoptotic Stimuli cluster_mito Mitochondria cluster_cytoplasm Cytoplasm Vitexolide_E This compound Bcl2 Bcl-2 (Anti-apoptotic) Vitexolide_E->Bcl2 Inhibits? Bax_Bak Bax/Bak (Pro-apoptotic) Vitexolide_E->Bax_Bak Activates? DNA_Damage DNA Damage DNA_Damage->Bax_Bak Bcl2->Bax_Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative Analysis of the Antibacterial Activity of Vitexolide E and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of labdane diterpenoids isolated from the Vitex genus, with a focus on contextualizing the potential of Vitexolide E. While direct and specific quantitative data on the antibacterial activity of this compound against various bacterial strains is limited in publicly available research, studies have identified it as a member of a class of compounds from Vitex vestita with demonstrated antibacterial properties.[1][2][3] This guide will, therefore, focus on the broader class of Vitex diterpenoids, using the potent Vitexolide A as a primary example for which detailed experimental data exists, to provide a benchmark for the potential antibacterial efficacy of this compound.

Plants of the Vitex genus are a known source of a variety of bioactive compounds, including diterpenoids, which have shown a range of pharmacological activities such as antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4] Bioassay-guided purification of extracts from Vitex vestita has led to the isolation of several labdane-type diterpenoids, including Vitexolide A, D, and E.[1][2] Among these, Vitexolide A has demonstrated the most significant antibacterial activity against a panel of Gram-positive bacteria.[1][2]

Data Presentation: Comparative Antibacterial Activity

The following tables summarize the available quantitative data on the antibacterial activity of Vitexolide A against various bacterial strains and compare its efficacy with that of standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Vitexolide A against Gram-Positive Bacterial Strains

Bacterial StrainMIC (µM)
Staphylococcus aureus (ATCC 29213)6
Staphylococcus aureus (MRSA, clinical isolate)12
Enterococcus faecalis (ATCC 29212)24
Enterococcus faecium (ATCC 19434)48
Bacillus subtilis (ATCC 6633)6
Streptococcus pneumoniae (ATCC 49619)12
(Data sourced from a study on antibacterial labdane diterpenoids from Vitex vestita, which reported MIC values for Vitexolide A ranging from 6 to 96 μM against 46 Gram-positive strains[1][2])

Table 2: Comparative MIC Values of Vitexolide A and Standard Antibiotics

Compound/AntibioticTest OrganismMIC
Vitexolide A Staphylococcus aureus6 µM
Ciprofloxacin Staphylococcus aureus (MRSA)0.25 - 0.5 µg/mL
Vancomycin Staphylococcus aureus (MRSA)1 µg/mL
Gentamicin Escherichia coli≤2 - 64 µg/mL
Vancomycin Enterococcus faecalis32 - 64 µg/mL (resistant strains)
(Data for ciprofloxacin, gentamicin, and vancomycin are sourced from multiple studies[5][6][7][8])

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antibacterial activity.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a tube containing 3 mL of Mueller-Hinton Broth (MHB).

    • The culture is incubated at 37°C with continuous shaking (220 rpm) until it reaches the mid-logarithmic growth phase (approximately 4 hours).

    • The bacterial suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Preparation of Test Compounds:

    • The test compound (e.g., this compound) and reference antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solutions are prepared in MHB in a 96-well microtiter plate. The final concentrations should typically range from 0.06 to 128 µg/mL.

  • Inoculation and Incubation:

    • An equal volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the serially diluted test compounds.

    • Control wells are included: a positive control (bacteria in MHB without any test compound) and a negative control (MHB only).

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Colony Inoculation start->bacterial_culture incubation1 Incubation (37°C, 4h) bacterial_culture->incubation1 dilution1 Bacterial Suspension Dilution (5x10^5 CFU/mL) incubation1->dilution1 inoculation Inoculation of Plate dilution1->inoculation compound_prep Test Compound Stock Solution dilution2 Serial Dilution of Compound in Plate compound_prep->dilution2 dilution2->inoculation incubation2 Incubation (37°C, 18-24h) inoculation->incubation2 read_plate Visual Inspection of Plate incubation2->read_plate mic_determination Determine MIC read_plate->mic_determination finish End mic_determination->finish

Experimental workflow for MIC determination.

References

Validating the Reproducibility of Vitexolide E Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the reproducibility of bioactivity assays for Vitexolide E, a labdane-type diterpenoid isolated from plants of the Vitex genus. While direct comparative data from multiple independent studies on this compound is currently limited in publicly available literature, this document outlines the necessary experimental protocols and data presentation structures to facilitate such validation. The focus is on the reported cytotoxic and potential anti-inflammatory activities of this compound and related compounds.

Reported Bioactivity of this compound

This compound, along with other similar diterpenoids from Vitex species, has been reported to exhibit moderate cytotoxic activity against human colorectal carcinoma (HCT-116) cells. However, specific quantitative data, such as IC50 values from multiple studies, are not consistently available, hindering a direct comparison of reproducibility. This guide, therefore, presents standardized protocols that would be employed to generate and compare such data.

Comparative Data Tables for Bioactivity Assays

To ensure a clear and direct comparison of results from different studies, all quantitative data should be summarized in structured tables. Below are template tables for cytotoxicity and anti-inflammatory assays.

Table 1: Comparative Cytotoxicity of this compound

Study (Author, Year)Cell LineAssay MethodIncubation Time (hours)IC50 (µM)Standard Deviation (± µM)Remarks
Study AHCT-116MTT48Data Point 1Valuee.g., Purity of this compound
Study B (for comparison)HCT-116XTT48Data Point 2Valuee.g., Different passage number of cells
Study C (for comparison)HT-29Resazurin72Data Point 3Value

Table 2: Comparative Anti-inflammatory Activity of this compound

Study (Author, Year)Cell LineAssay MethodStimulantIC50 (µM)Standard Deviation (± µM)Remarks
Study ARAW 264.7NF-κB ReporterLPSData Point 1Value
Study B (for comparison)RAW 264.7Griess Assay (Nitric Oxide)LPSData Point 2Value
Study C (for comparison)THP-1ELISA (TNF-α secretion)PMAData Point 3Value

Detailed Experimental Protocols

Reproducibility is critically dependent on detailed and standardized experimental methodologies. The following are protocols for key bioactivity assays relevant to this compound.

Cytotoxicity Assay (MTT Method)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Materials:

  • Human colorectal carcinoma cell line (e.g., HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (of known purity)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Assay (NF-κB Reporter Assay)

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • RAW 264.7 macrophage cell line stably transfected with an NF-κB-luciferase reporter construct

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 6 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control (LPS stimulation without this compound). Calculate the IC50 value for the inhibition of NF-κB activity.

Visualizing Signaling Pathways and Workflows

Diagrams are essential for understanding the complex biological processes and experimental designs involved in bioactivity testing.

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed HCT-116 cells in 96-well plate B Incubate for 24h A->B D Treat cells with this compound B->D C Prepare this compound dilutions C->D E Incubate for 48h D->E F Add MTT reagent E->F G Incubate for 4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate % viability I->J K Determine IC50 value J->K

Caption: Workflow for the MTT-based cytotoxicity assay.

Simplified NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Vitexolide_E This compound Vitexolide_E->IKK inhibits?

Caption: Potential inhibition of the NF-κB pathway by this compound.

Intrinsic Apoptosis Pathway

G Vitexolide_E This compound Mitochondrion Mitochondrion Vitexolide_E->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: The intrinsic apoptosis pathway potentially activated by this compound.

Comparative Analysis of the Selectivity of Vitex Species-Derived Compounds for Cancer Cells Over Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative assessment of the cytotoxic selectivity of compounds derived from the Vitex genus, with a focus on their potential as anticancer agents. While the initial query specified "Vitexolide E," a thorough literature search did not yield any data for a compound with this name. Therefore, this guide will focus on other bioactive compounds isolated from Vitex species, particularly Vitex trifolia, for which experimental data on cancer cell selectivity are available. The information presented herein is intended to serve as a reference for evaluating the therapeutic potential of these natural products.

Introduction

The search for novel anticancer agents with high efficacy and minimal side effects is a cornerstone of oncological research. A critical parameter in the evaluation of a potential chemotherapeutic agent is its selectivity—the ability to preferentially induce cytotoxicity in cancer cells while sparing normal, healthy cells. Natural products have historically been a rich source of such compounds. The Vitex genus of flowering plants is known to produce a variety of secondary metabolites, including diterpenoids and lignans, which have demonstrated significant biological activities, including cytotoxic effects against cancer cell lines.[1][2] This guide synthesizes the available preclinical data on the selectivity of these compounds.

Data Presentation: Cytotoxic Activity and Selectivity

The following tables summarize the 50% inhibitory concentration (IC50) values of various extracts and isolated compounds from Vitex trifolia against a panel of human cancer cell lines and, where available, non-cancerous cell lines. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, is provided to quantify the preferential cytotoxicity. An SI value greater than 1 suggests a degree of selectivity for cancer cells.

Table 1: Cytotoxicity of Vitex trifolia Extracts

Extract/FractionCancer Cell LineIC50 (µg/mL)Normal Cell LineIC50 (µg/mL)Selectivity Index (SI)
Petroleum Ether ExtractMCF-7 (Breast)0.41[3]Vero (Kidney)>300[3]>731
Methanol ExtractMCF-7 (Breast)6.71[3]Vero (Kidney)>300[3]>44
Ethanol ExtractMCF-7 (Breast)98.69[4]---
n-Hexane FractionMCF-7 (Breast)41.06[4]---
Ethyl Acetate ExtractT47D (Breast)75.23[3]Vero (Kidney)305[3]4.05
Ethyl Acetate ExtractMCF-7 (Breast)88.89[3]Vero (Kidney)305[3]3.43
Methanol Extract Residue (RME)Hep-G2 (Liver)6[5]---
Aqueous Methanol Extract (AME)Hep-G2 (Liver)10.7[5]---
Chloroform Methanol Extract (CE)Hep-G2 (Liver)20.8[5]---
Ethyl Acetate Methanol Extract (EE)Hep-G2 (Liver)65.8[5]---

Table 2: Cytotoxicity of Labdane Diterpenoids from Leonotis ocymifolia

Note: While not from a Vitex species, these labdane diterpenoids provide a relevant comparison for this class of compounds.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
13S-nepetaefolinHCC70 (Breast)24.65[6]MCF-12A (Breast)>200[6]>8.11
NepetaefuranHCC70 (Breast)73.66[6]MCF-12A (Breast)>200[6]>2.71
LeonotininHCC70 (Breast)94.89[6]MCF-12A (Breast)>200[6]>2.11
DubiinHCC70 (Breast)127.90[6]MCF-12A (Breast)>200[6]>1.56

Experimental Protocols

The data presented in this guide were generated using standard in vitro methodologies to assess cytotoxicity. The following are detailed protocols for the key experiments cited.

Cell Culture

Human cancer cell lines (e.g., MCF-7, T47D, Hep-G2, HCC70) and normal cell lines (e.g., Vero, MCF-12A) are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[4]

Selectivity Index (SI) Calculation

The selectivity of a compound is determined by calculating the Selectivity Index (SI) using the following formula:

SI = IC50 in normal cells / IC50 in cancer cells

A higher SI value indicates greater selectivity for cancer cells.

Mechanism of Action: Apoptosis Induction

Several studies on compounds from Vitex species, such as lignans, suggest that their cytotoxic effects are mediated through the induction of apoptosis.[7][8][9] The proposed mechanism involves the modulation of key proteins in the apoptotic signaling pathway.

Apoptosis Signaling Pathway

The diagram below illustrates a generalized apoptosis signaling pathway that may be activated by bioactive compounds from Vitex.

apoptosis_pathway cluster_mito Mitochondrial Pathway Vitex_Compound Vitex Compound Bax Bax Vitex_Compound->Bax Upregulates Bcl2 Bcl-2 Vitex_Compound->Bcl2 Downregulates Cell_Membrane Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Activates Activated_Caspase9 Caspase-9 Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 Activates Activated_Caspase3 Caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Vitex compounds.

Experimental Workflow for Assessing Selectivity

The following diagram outlines a typical workflow for the initial assessment of the anticancer selectivity of a novel compound.

experimental_workflow Start Start: Compound Isolation/Synthesis Cell_Culture Culture Cancer and Normal Cell Lines Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) - Dose-response curves - 24, 48, 72h incubation Cell_Culture->Cytotoxicity_Assay IC50_Calculation Calculate IC50 Values Cytotoxicity_Assay->IC50_Calculation SI_Calculation Calculate Selectivity Index (SI) IC50_Calculation->SI_Calculation Mechanism_Study Mechanism of Action Studies (for selective compounds) - Apoptosis assays - Cell cycle analysis - Western blot SI_Calculation->Mechanism_Study If SI > 1 End Lead Compound Identification Mechanism_Study->End

Caption: Workflow for evaluating anticancer compound selectivity.

Conclusion

The available preclinical data suggest that extracts and compounds derived from Vitex species, particularly Vitex trifolia, exhibit promising cytotoxic activity against various cancer cell lines.[1][10] Notably, some extracts have demonstrated a high degree of selectivity for cancer cells over normal cells, as indicated by their high selectivity indices.[3] The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.[7][8][9] While no specific data for "this compound" could be located, the broader investigation into the constituents of the Vitex genus reveals a rich source of potentially selective anticancer compounds. Further research is warranted to isolate and characterize the specific molecules responsible for these effects and to evaluate their therapeutic potential in more advanced preclinical models.

References

head-to-head comparison of Vitexolide E and paclitaxel on microtubule dynamics

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the effects of Vitexolide E and the well-established anti-cancer agent paclitaxel on microtubule dynamics reveals a significant gap in the current scientific literature. While paclitaxel's mechanism of action as a microtubule-stabilizing agent is extensively documented, specific experimental data detailing the effects of this compound on tubulin polymerization and overall microtubule dynamics remains elusive.

This guide aims to provide a comprehensive overview of the known effects of paclitaxel on microtubule dynamics, alongside the available, albeit limited, information on related compounds from the Vitex genus. This comparison will highlight the necessity for further research to fully elucidate the potential of this compound as a microtubule-targeting agent.

Paclitaxel: A Potent Microtubule Stabilizer

Paclitaxel, a renowned chemotherapeutic drug, exerts its anti-cancer effects by potently interfering with the normal function of microtubules.[1][2] Microtubules are crucial components of the cell's cytoskeleton, playing a vital role in cell division, structure, and intracellular transport.[3][4] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for the proper segregation of chromosomes during mitosis.[1]

Paclitaxel's primary mechanism of action involves binding to the β-tubulin subunit of the microtubule polymer.[1] This binding event promotes the assembly of tubulin into microtubules and stabilizes them, effectively preventing their depolymerization.[1][2] The resulting hyper-stabilized and non-functional microtubules disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1][4]

This compound and Related Compounds: An Unclear Picture

In contrast to the wealth of data on paclitaxel, there is a notable absence of specific studies investigating the direct effects of this compound on microtubule dynamics. Searches for experimental data on this compound's impact on tubulin polymerization or its interaction with the microtubule network have not yielded any specific results.

Research on related compounds, such as Vitexin and extracts from Vitex trifolia and Vitex negundo, has primarily focused on their general cytotoxic and anti-cancer properties.[2][5][6] These studies indicate that these compounds can induce apoptosis and affect various signaling pathways, including PI3K/Akt/mTOR and NF-κB.[7] However, a direct link to microtubule disruption as the primary mechanism of action has not been established. While some compounds from Vitex negundo have shown cytotoxic effects on cancer cell lines, the specific molecular targets and mechanisms often remain uncharacterized with respect to microtubule interactions.[2]

Data Presentation: A Comparative Overview

Due to the lack of direct comparative experimental data for this compound, a quantitative side-by-side comparison with paclitaxel's effects on microtubule dynamics is not currently possible. The following tables summarize the well-documented effects of paclitaxel.

Table 1: Effect of Paclitaxel on Tubulin Polymerization
ParameterEffect of PaclitaxelReference
Mechanism Promotes tubulin assembly and stabilizes microtubules[1][2]
Binding Site Binds to the β-tubulin subunit within the microtubule[1]
Effect on Polymerization Increases the rate and extent of tubulin polymerization[8]
Effect on Depolymerization Inhibits microtubule depolymerization[2]
Table 2: Cellular Effects of Paclitaxel
ParameterEffect of PaclitaxelReference
Cell Cycle Arrests cells in the G2/M phase[1]
Microtubule Organization Induces the formation of stable, non-functional microtubule bundles[1]
Cellular Outcome Induces apoptosis[1][4]
IC50 (Typical Range) Low nanomolar range in various cancer cell lines[9][10]

Experimental Protocols

To facilitate future comparative studies, detailed methodologies for key experiments used to assess microtubule dynamics are provided below.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[11]

Protocol:

  • Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), test compound (this compound or paclitaxel), and a control vehicle (e.g., DMSO).

  • Procedure:

    • Thaw purified tubulin on ice.

    • In a pre-warmed 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.

    • Initiate the polymerization reaction by adding the tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer capable of maintaining a constant temperature (typically 37°C) and measuring absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance at 340 nm against time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the control to determine if the compound promotes or inhibits polymerization.[11]

Immunofluorescence Microscopy for Microtubule Organization

This technique allows for the visualization of the microtubule network within cells, revealing any structural changes induced by a compound.

Principle: Cells are treated with the test compound, and then the microtubules are labeled with specific antibodies tagged with a fluorescent dye. The microtubule organization is then observed using a fluorescence microscope.

Protocol:

  • Cell Culture: Plate cells (e.g., a cancer cell line) on glass coverslips and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (this compound or paclitaxel) and a vehicle control for a specified duration.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., cold methanol or paraformaldehyde) to preserve the cellular structures.

    • Permeabilize the cell membranes (e.g., with Triton X-100) to allow the antibodies to enter the cells.

  • Immunostaining:

    • Incubate the cells with a primary antibody that specifically binds to tubulin (e.g., mouse anti-α-tubulin).

    • Wash to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore).

    • (Optional) Counterstain the nuclei with a DNA-binding dye like DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

  • Analysis: Compare the microtubule organization in treated cells to control cells. Look for changes such as microtubule bundling, fragmentation, or altered spindle formation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of paclitaxel and a general workflow for evaluating microtubule-targeting agents.

Paclitaxel_Mechanism Paclitaxel Paclitaxel BetaTubulin β-Tubulin Subunit (in microtubule) Paclitaxel->BetaTubulin Binds to Microtubule Microtubule Stabilization BetaTubulin->Microtubule Depolymerization Inhibition of Depolymerization Microtubule->Depolymerization MitoticSpindle Disruption of Mitotic Spindle Depolymerization->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Paclitaxel's mechanism of action on microtubules.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays TubulinPolymerization Tubulin Polymerization Assay Immunofluorescence Immunofluorescence Microscopy (Microtubule Organization) CellCycle Cell Cycle Analysis (Flow Cytometry) Immunofluorescence->CellCycle CellViability Cell Viability/Cytotoxicity Assay (e.g., MTT) Mechanism Determine Mechanism of Action CellViability->Mechanism CellCycle->Mechanism Compound Test Compound (this compound) Compound->TubulinPolymerization Compound->Immunofluorescence Compound->CellViability TubulinPolymentation TubulinPolymentation TubulinPolymentation->Mechanism

Caption: Workflow for evaluating microtubule-targeting agents.

Conclusion

The comparison between this compound and paclitaxel on microtubule dynamics is currently hampered by a lack of specific experimental data for this compound. Paclitaxel is a well-characterized microtubule-stabilizing agent with a clear mechanism of action that has been extensively studied. To ascertain whether this compound possesses similar or different effects on microtubule dynamics, rigorous experimental investigation is required. The experimental protocols and workflows outlined in this guide provide a clear path for future research to elucidate the potential of this compound as a novel microtubule-targeting agent and enable a direct and meaningful comparison with established drugs like paclitaxel.

References

A Researcher's Guide to Confirming the On-Target Effects of Vitexolide E using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the on-target effects of Vitexolide E, a novel natural product with putative anti-inflammatory properties. We present a detailed framework utilizing CRISPR/Cas9 technology to unequivocally identify and confirm the molecular target of this compound, thereby distinguishing its on-target mechanism from potential off-target effects. This guide also offers a comparative analysis with alternative therapeutic agents, supported by detailed experimental protocols and data interpretation strategies.

Introduction to this compound and the Imperative of On-Target Validation

This compound is a diterpenoid compound isolated from the Vitex genus, plants recognized in traditional medicine for their anti-inflammatory properties. Preliminary studies of related compounds from Vitex rotundifolia and Vitex mollis suggest that they can inhibit the production of key inflammatory mediators such as nitric oxide (NO), interleukin-8 (IL-8), and cyclooxygenase-2 (COX-2).[1][2][3][4] These mediators are primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. Therefore, it is hypothesized that this compound exerts its anti-inflammatory effects by targeting a key component within the NF-κB signaling cascade.

Confirming the direct molecular target of a compound is a critical step in drug development. It establishes the mechanism of action, enables the development of more specific derivatives, and is essential for predicting potential on- and off-target toxicities. CRISPR/Cas9 gene-editing technology offers a powerful and precise tool for validating drug targets by creating clean genetic knockouts of the putative target protein.[3] This allows for a direct comparison of the drug's effects in the presence and complete absence of its intended target.

This guide will focus on a hypothetical, yet scientifically plausible, target for this compound within the NF-κB pathway to illustrate the application of CRISPR/Cas9 for on-target validation. For the purpose of this guide, we will hypothesize that this compound directly inhibits IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) , a critical kinase upstream of NF-κB activation.

Comparative Analysis: this compound vs. Alternative Anti-inflammatory Agents

To provide a clear benchmark for the efficacy and specificity of this compound, we compare its hypothesized mechanism with established anti-inflammatory drugs that target different nodes of the inflammatory response.

FeatureThis compound (Hypothesized)Dexamethasone (Corticosteroid)Infliximab (Anti-TNFα Biologic)
Primary Target IKKβGlucocorticoid ReceptorTNFα
Mechanism of Action Inhibition of IKKβ kinase activity, preventing IκBα phosphorylation and subsequent NF-κB activation.Binds to the glucocorticoid receptor, which then translocates to the nucleus to upregulate anti-inflammatory genes and repress pro-inflammatory transcription factors like NF-κB.A monoclonal antibody that neutralizes the pro-inflammatory cytokine TNFα, preventing it from binding to its receptor and initiating downstream signaling.
Specificity Expected to be highly specific for IKKβ, which can be validated with CRISPR/Cas9.Broad-spectrum anti-inflammatory and immunosuppressive effects due to widespread gene regulation.Highly specific for TNFα, but does not address other inflammatory pathways.
Mode of Administration Likely oral or topical.Oral, intravenous, intramuscular, topical.Intravenous infusion.
Potential Advantages High specificity may lead to fewer side effects compared to broad-spectrum agents. Potential for oral bioavailability.Potent and broad anti-inflammatory effects.Highly effective for TNFα-driven diseases.
Potential Disadvantages The full spectrum of on- and off-target effects is currently unknown.Significant side effects with long-term use, including metabolic changes, immunosuppression, and osteoporosis.Increased risk of infections, infusion reactions, and development of anti-drug antibodies.

Experimental Protocols for On-Target Validation of this compound using CRISPR/Cas9

The following protocols provide a step-by-step guide to validate that this compound's anti-inflammatory effects are mediated through the direct inhibition of IKKβ.

Cell Line Selection and Culture
  • Cell Line: RAW 264.7 (murine macrophage-like) or THP-1 (human monocytic) cell lines are suitable models as they are commonly used to study inflammation and express a functional NF-κB signaling pathway.

  • Culture Conditions: Culture cells in DMEM (RAW 264.7) or RPMI-1640 (THP-1) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Generation of IKKβ Knockout Cell Lines using CRISPR/Cas9
  • gRNA Design: Design at least two unique guide RNAs (gRNAs) targeting an early exon of the IKBKB gene (encoding IKKβ) to induce frameshift mutations leading to a functional knockout. Use a publicly available design tool (e.g., CHOPCHOP, Broad Institute GPP).

  • Vector System: Utilize a lentiviral vector co-expressing Cas9 nuclease and the gRNA. A selectable marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP) should be included for selection of transduced cells.

  • Lentivirus Production and Transduction: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant and use it to transduce the target cell line (RAW 264.7 or THP-1).

  • Selection and Clonal Isolation: Select transduced cells using the appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Knockout Validation: Expand individual clones and validate the knockout of IKKβ at the genomic level (Sanger sequencing of the targeted locus), transcript level (RT-qPCR), and protein level (Western blot).

Phenotypic Assays to Confirm On-Target Effects
  • Experimental Groups:

    • Wild-Type (WT) cells + Vehicle

    • Wild-Type (WT) cells + this compound

    • IKKβ Knockout (KO) cells + Vehicle

    • IKKβ Knockout (KO) cells + this compound

  • Inflammatory Stimulation: Treat cells with lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response via the NF-κB pathway.

  • Nitric Oxide (NO) Production Assay:

    • Plate WT and IKKβ KO cells in a 96-well plate.

    • Pre-treat with various concentrations of this compound or vehicle for 1 hour.

    • Stimulate with LPS for 24 hours.

    • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA):

    • Follow the same treatment protocol as the NO assay.

    • Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNFα and IL-6 using commercially available ELISA kits.

  • Western Blot for NF-κB Pathway Activation:

    • Plate WT and IKKβ KO cells.

    • Pre-treat with this compound or vehicle for 1 hour.

    • Stimulate with LPS for 30 minutes.

    • Lyse the cells and perform Western blot analysis for phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65.

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative data from the proposed experiments, which would confirm that this compound acts through IKKβ.

Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production

Cell TypeTreatmentLPS StimulationNO Production (µM)% Inhibition
Wild-Type Vehicle-< 1-
Wild-Type Vehicle+25.3 ± 2.10%
Wild-Type This compound+5.2 ± 0.879.4%
IKKβ KO Vehicle-< 1-
IKKβ KO Vehicle+2.1 ± 0.591.7%
IKKβ KO This compound+2.3 ± 0.690.9%

Table 2: Effect of this compound on LPS-Induced TNFα Secretion

Cell TypeTreatmentLPS StimulationTNFα Concentration (pg/mL)% Inhibition
Wild-Type Vehicle-< 10-
Wild-Type Vehicle+1540 ± 1200%
Wild-Type This compound+310 ± 4579.9%
IKKβ KO Vehicle-< 10-
IKKβ KO Vehicle+85 ± 1594.5%
IKKβ KO This compound+90 ± 2094.2%

Interpretation: In wild-type cells, this compound is expected to significantly inhibit LPS-induced NO and TNFα production. In IKKβ knockout cells, the LPS-induced inflammatory response will already be severely blunted. Crucially, the addition of this compound to the IKKβ knockout cells should have no further inhibitory effect, demonstrating that its activity is dependent on the presence of IKKβ.

Visualizing the Experimental Logic and Pathways

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows described in this guide.

cluster_pathway Hypothesized NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK_complex TAK1->IKK_complex IKB_alpha IKB_alpha IKK_complex->IKB_alpha phosphorylates NFKB NFKB IKB_alpha->NFKB releases Nucleus Nucleus NFKB->Nucleus translocates Pro_inflammatory_genes Pro_inflammatory_genes Nucleus->Pro_inflammatory_genes activates transcription TNFa TNFa Pro_inflammatory_genes->TNFa IL6 IL6 Pro_inflammatory_genes->IL6 iNOS iNOS Pro_inflammatory_genes->iNOS COX2 COX2 Pro_inflammatory_genes->COX2 Vitexolide_E This compound Vitexolide_E->IKK_complex inhibits

Caption: Hypothesized signaling pathway of this compound's anti-inflammatory action.

cluster_workflow CRISPR/Cas9 Experimental Workflow start Design gRNAs for IKKβ lentivirus Lentiviral Vector Production start->lentivirus transduction Transduce RAW 264.7 Cells lentivirus->transduction selection Select and Isolate Clones transduction->selection validation Validate IKKβ Knockout (WB, qPCR, Seq) selection->validation phenotype Phenotypic Assays (WT vs. KO) validation->phenotype data Data Analysis and Interpretation phenotype->data

References

Safety Operating Guide

Navigating the Safe Disposal of Vitexolide E in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide to the proper disposal procedures for Vitexolide E, a diterpenoid compound. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

This compound, and related diterpenoid compounds, may exhibit cytotoxic properties. Therefore, it must be handled and disposed of as hazardous chemical waste. The following procedures are based on established guidelines for the management of cytotoxic materials in a laboratory environment.

Summary of Key Disposal Principles

PrincipleDescription
Waste Classification This compound waste is classified as hazardous and potentially cytotoxic chemical waste.
Segregation All this compound waste must be segregated from non-hazardous and other types of chemical waste at the point of generation.
Containment Use designated, leak-proof, and clearly labeled containers for all this compound waste streams (solid and liquid).
Labeling All waste containers must be labeled with "Hazardous Waste," "Cytotoxic," and the full chemical name "this compound."
Storage Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
Disposal Method The primary recommended disposal method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal contractor.[1]
Personal Protective Equipment (PPE) Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling this compound and its waste.

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol outlines the procedural steps for the safe disposal of this compound waste.

1. Waste Segregation at the Source:

  • Solid Waste: Collect all solid materials contaminated with this compound, such as gloves, weighing paper, pipette tips, and contaminated glassware, in a designated, puncture-resistant container lined with a heavy-duty plastic bag. This container should be clearly labeled as "Hazardous Waste - Cytotoxic - this compound."

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues, unused solutions, and solvent rinses, in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled "Hazardous Liquid Waste - Cytotoxic - this compound" and should indicate the solvent composition. Never mix this compound waste with other waste streams.

2. Container Management:

  • Keep waste containers securely closed except when adding waste.[2]

  • Do not overfill containers; fill to a maximum of 80% capacity to prevent spills.

  • Ensure all labels are legible and complete.

3. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste containers in a designated SAA within the laboratory.

  • The SAA should be in a well-ventilated area, away from general laboratory traffic and incompatible chemicals.

  • Secondary containment, such as a spill tray, is recommended for liquid waste containers.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide a detailed inventory of the waste, including the chemical name and estimated quantity.

  • Follow all institutional and regulatory requirements for waste manifest and transportation.

5. Decontamination of Work Areas:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

  • Use an appropriate cleaning agent (e.g., a detergent solution followed by a solvent rinse, if compatible with the surface).

  • Dispose of all cleaning materials (e.g., paper towels, wipes) as solid this compound waste.

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Wear appropriate PPE, including a respirator if the spill generates dust or aerosols.

  • Contain the spill using absorbent materials from a chemical spill kit.

  • Carefully collect the absorbed material and any contaminated debris into a designated cytotoxic waste container.

  • Decontaminate the spill area as described above.

  • Report the spill to your EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Vitexolide_E_Disposal_Workflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Professional Disposal A This compound Waste Generation B Solid Waste (Gloves, Glassware, etc.) A->B C Liquid Waste (Solutions, Rinsates, etc.) A->C D Designated Labeled Solid Waste Container (Cytotoxic) B->D E Designated Labeled Liquid Waste Container (Cytotoxic) C->E F Satellite Accumulation Area (Secure & Ventilated) D->F E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H High-Temperature Incineration G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Vitexolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Vitexolide E, a compound identified with cytotoxic properties. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

This compound, a labdane-type diterpenoid, has demonstrated cytotoxic activities, necessitating stringent handling protocols similar to those for other potent cytotoxic agents.[1] Occupational exposure to such compounds can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[2] Therefore, a multi-layered approach to safety, encompassing personal protective equipment (PPE), specific handling procedures, and meticulous waste disposal, is mandatory.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table outlines the minimum PPE requirements. All PPE should be CE marked and compliant with relevant regulations.[2]

PPE CategoryItemSpecifications
Hand Protection GlovesTwo pairs of chemotherapy-tested nitrile gloves should be worn.[3][4] Industrial thickness (>0.45mm) gloves made from latex, neoprene, or synthetic rubber are recommended for spill cleanup.[2]
Body Protection GownA disposable, fluid-resistant, long-sleeved gown with cuffs is required.[5][6] This protects clothing and skin from accidental splashes.
Respiratory Protection MaskA surgical mask is necessary to prevent inhalation of airborne particles.[6] For tasks with a higher risk of aerosol generation, such as cleaning spills, a respirator (e.g., N95) is recommended.[5][6]
Eye and Face Protection Goggles and Face ShieldChemical splash goggles are mandatory.[5] In situations with a risk of splashing, a full-face shield worn over goggles is required for complete protection.[3]
Additional Protection Cap and Shoe CoversA cap and shoe covers should be worn when preparing this compound to minimize contamination.[3]

Operational Plan: Handling and Preparation

All handling of this compound should occur in a designated area, such as a certified biological safety cabinet (BSC) or a fume hood, to minimize environmental contamination and personnel exposure.[3][5]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with disposable, absorbent liners.

  • Reconstitution and Aliquoting: If working with a powdered form, handle it within a contained environment like a BSC to avoid inhalation of particles. When reconstituting, slowly add the solvent (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone) to the vial to prevent splashing.[1]

  • Labeling: All containers holding this compound must be clearly labeled with the compound name, concentration, date, and appropriate hazard symbols (e.g., "Cytotoxic").

  • Transport: When moving solutions of this compound, use sealed, leak-proof secondary containers to prevent spills.[7]

  • Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate cleaning solution, such as a detergent solution followed by a disinfectant.[6] All cleaning materials must be disposed of as cytotoxic waste.

Disposal Plan: Waste Management

Proper segregation and disposal of all waste contaminated with this compound are critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Contaminated PPE All used PPE (gloves, gowns, masks, etc.) must be disposed of as cytotoxic waste.[6]
Sharps Needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.
Liquid Waste Collect all liquid waste containing this compound in a clearly labeled, leak-proof container. Do not dispose of it down the drain.[8]
Solid Waste All contaminated labware (e.g., pipette tips, tubes, flasks) and cleaning materials must be collected in a designated, sealable bag for cytotoxic waste.[7]
Empty Containers The first rinse of an "empty" container must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected.[8]

All cytotoxic waste must be double-bagged and placed in specifically labeled, sealed containers for hazardous waste disposal according to institutional and local regulations.[7]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate action is required. Cytotoxic spill kits should be readily available in all areas where this compound is handled.[5]

Emergency TypeImmediate Actions
Spill 1. Secure the area and alert others.[6] 2. Don appropriate PPE, including a respirator.[6] 3. Contain the spill using absorbent materials from the spill kit.[6] 4. Clean the area with an appropriate deactivating agent and dispose of all materials as cytotoxic waste.[6] 5. Report the spill according to institutional protocols.
Skin Exposure 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes. 3. Seek immediate medical attention.
Eye Exposure 1. Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move to fresh air immediately. 2. Seek immediate medical attention.
Ingestion 1. Do not induce vomiting. 2. Seek immediate medical attention.

Diagrams for Procedural Clarity

To further enhance understanding and compliance, the following diagrams illustrate key workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Prep Gather Materials & Don PPE Area Prepare Designated Work Area Prep->Area 1. Donning Handle Reconstitute/Aliquot This compound Area->Handle Label Label All Containers Handle->Label 2. Processing Decon Decontaminate Work Area Label->Decon Doff Doff PPE Decon->Doff 3. Cleaning Dispose Dispose of All Waste as Cytotoxic Doff->Dispose

Caption: Workflow for the safe handling of this compound.

SpillResponseWorkflow Spill Spill Occurs Secure Secure Area & Alert Others Spill->Secure DonPPE Don Spill Response PPE (incl. Respirator) Secure->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Clean Clean & Decontaminate Spill Area Contain->Clean Dispose Dispose of Contaminated Materials as Cytotoxic Waste Clean->Dispose Report Report Spill Dispose->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitexolide E
Reactant of Route 2
Reactant of Route 2
Vitexolide E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.